Pyloricidin A1
Description
Properties
Molecular Formula |
C32H53N5O10 |
|---|---|
Molecular Weight |
667.8 g/mol |
IUPAC Name |
(3R)-3-[[(2R,3S,4S,5R)-5-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-2,3,4,6-tetrahydroxyhexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H53N5O10/c1-7-18(6)25(37-30(45)24(33)17(4)5)31(46)35-21(13-16(2)3)29(44)36-22(15-38)26(41)27(42)28(43)32(47)34-20(14-23(39)40)19-11-9-8-10-12-19/h8-12,16-18,20-22,24-28,38,41-43H,7,13-15,33H2,1-6H3,(H,34,47)(H,35,46)(H,36,44)(H,37,45)(H,39,40)/t18-,20+,21-,22+,24-,25-,26-,27-,28+/m0/s1 |
InChI Key |
GCTBIAPBXCZZKV-JKIMWYTHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pyloricidin A1: An In-depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin A1 is a novel antibiotic belonging to the pyloricidin family, a group of natural products isolated from the bacterium Bacillus sp.. These compounds have demonstrated potent and highly selective bactericidal activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a significant risk factor for gastric cancer. Despite promising initial findings, detailed research into the specific molecular mechanism of action of this compound remains limited in publicly accessible scientific literature. This guide synthesizes the available information on this compound and its analogs, providing a comprehensive overview of its known biological activities and the structural features crucial for its function. Due to the nascent stage of mechanistic studies, this document also highlights areas where further investigation is critically needed.
Introduction
The emergence of antibiotic-resistant Helicobacter pylori strains necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. The pyloricidins, a family of peptide-like compounds, were first reported in 2001 as potent and selective inhibitors of H. pylori growth.[1][2] This family includes Pyloricidins A, A1, A2, B, C, and D. This compound, in particular, has been noted for its strong anti-H. pylori activity.[2] This technical guide aims to provide a thorough understanding of the current knowledge surrounding the mechanism of action of this compound, drawing from the available literature on the pyloricidin family.
Biological Activity and Spectrum of Action
Initial studies on the pyloricidin family revealed their highly selective antibacterial activity. While potently inhibiting the growth of various H. pylori strains, they exhibit no significant activity against other bacteria and yeast, suggesting a specific molecular target or pathway within H. pylori.[2]
Quantitative Data on Pyloricidin Activity
| Compound | Organism | MIC (µg/mL) | Reference |
| Pyloricidin C derivative (with allylglycine) | Helicobacter pylori NCTC11637 | <0.006 | Hasuoka et al., 2002 |
| Pyloricidin derivative (with Nva-Abu) | Helicobacter pylori TN2 | 0.013 | Hasuoka et al., 2002 |
Note: This table includes data for potent derivatives of the pyloricidin family to illustrate the high level of activity achievable. Specific MIC data for this compound is not detailed in the reviewed literature.
Elucidating the Mechanism of Action: Current Gaps and Future Directions
Detailed experimental studies elucidating the precise mechanism of action of this compound are not yet available in the public domain. The primary focus of published research has been on the discovery, isolation, structure determination, and synthesis of pyloricidins and their derivatives to improve efficacy.
Based on the peptide-like nature of this compound, several potential mechanisms of action can be hypothesized for future investigation:
-
Cell Membrane Disruption: Many antimicrobial peptides exert their effect by permeabilizing the bacterial cell membrane.
-
Inhibition of Cell Wall Synthesis: Interference with the biosynthesis of peptidoglycan is a common antibiotic mechanism.
-
Inhibition of Macromolecular Synthesis: Targeting essential cellular processes such as DNA replication, transcription, or protein synthesis.
-
Enzyme Inhibition: Specific inhibition of a crucial enzyme in a vital metabolic pathway of H. pylori.
Proposed Experimental Workflows for Mechanism of Action Studies
To elucidate the mechanism of this compound, a systematic approach involving a series of biochemical and cellular assays is required. The following workflow represents a logical progression for such an investigation.
References
The Discovery and Isolation of Pyloricidin A1: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Pyloricidin A1, a novel antibiotic with potent and selective activity against Helicobacter pylori. The information presented is collated from seminal research articles and is intended to serve as a comprehensive resource for professionals in the fields of microbiology, natural product chemistry, and drug development.
Introduction
Pyloricidins are a class of peptide-like antibiotics discovered in the culture broths of Bacillus sp. strains HC-70 and HC-72.[1][2] This family of compounds, which includes Pyloricidin A, A1, A2, B, C, and D, demonstrates highly selective and potent inhibitory activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer.[1][3] this compound, a specific analogue in this series, has been noted for its strong anti-H. pylori activity.[4] The unique structure of pyloricidins, containing unusual amino acids, and their specific bioactivity make them promising candidates for further investigation as therapeutic agents.[1][2]
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₅₃N₅O₁₀ | --INVALID-LINK-- |
| Molecular Weight | 667.79 g/mol | --INVALID-LINK-- |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Antimicrobial Activity of this compound
This compound exhibits potent and selective activity against Helicobacter pylori. Notably, it has been reported to have no activity against other bacteria and yeast, highlighting its narrow-spectrum efficacy.[4]
| Organism | Strain | MIC (µg/mL) | Reference |
| Helicobacter pylori | Not specified | 0.0625 | --INVALID-LINK-- |
| Other Bacteria | Not specified | No activity | [4] |
| Yeast | Not specified | No activity | [4] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the discovery and isolation of pyloricidins.
Fermentation of Bacillus sp. HC-70
The production of this compound is achieved through submerged fermentation of the Bacillus sp. HC-70 strain.
-
Producing Organism: Bacillus sp. HC-70
-
Fermentation Medium: While the exact composition is not detailed in the available literature, a typical rich medium for Bacillus species for antibiotic production would be employed. This generally consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.[5][6]
-
Culture Conditions:
-
Temperature: 37°C (Typical for Bacillus sp.)
-
Aeration: Shaking or stirred tank fermentation to ensure adequate oxygen supply.
-
Incubation Time: Several days, with antibiotic production often occurring in the late logarithmic to stationary phase of growth.[1]
-
-
Monitoring: The production of pyloricidins in the culture broth is monitored by bioassay against H. pylori.
Isolation and Purification of this compound
The isolation of this compound from the fermentation broth is a multi-step chromatographic process.[1][2]
-
Adsorption Chromatography:
-
Resin: Diaion HP-20, a polystyrene-divinylbenzene adsorbent resin.[7][8]
-
Procedure:
-
The culture broth is centrifuged to remove bacterial cells.
-
The supernatant is passed through a column packed with Diaion HP-20 resin.
-
The column is washed with water to remove unbound impurities.
-
Pyloricidins are eluted with an organic solvent, typically a gradient of increasing methanol (B129727) or acetone (B3395972) concentration.[7]
-
Fractions are collected and tested for anti-H. pylori activity.
-
-
-
Ion-Exchange Chromatography:
-
Resin: DEAE-Sepharose CL-6B, a weak anion exchange resin.[9][10]
-
Procedure:
-
Active fractions from the adsorption chromatography step are pooled, concentrated, and dissolved in a low-salt buffer.
-
The solution is loaded onto a DEAE-Sepharose CL-6B column pre-equilibrated with the same buffer.
-
The column is washed with the starting buffer.
-
Pyloricidins are eluted using a salt gradient (e.g., 0 to 1 M NaCl) or a pH gradient.
-
Fractions are collected and assayed for activity.
-
-
-
Further Purification (if necessary):
-
Additional chromatographic steps, such as reversed-phase high-performance liquid chromatography (RP-HPLC), may be employed to achieve high purity of this compound.
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic and chemical methods.[1][2]
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR): To elucidate the connectivity of atoms and the stereochemistry of the molecule.
-
-
Degradation Studies:
-
Acid Hydrolysis: To break down the molecule into its constituent amino acids and other components for identification.
-
The presence of unusual amino acids, such as 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and 3-amino-3-phenylpropionic acid (β-phenylalanine), was a key finding from these studies.[1][2]
-
Visualizations
Experimental Workflow for this compound Discovery and Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Influence of the Medium Composition and the Culture Conditions on Surfactin Biosynthesis by a Native Bacillus subtilis natto BS19 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103911396A - Bacillus subtilis fermentation medium - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. diaion.com [diaion.com]
- 9. DEAE–セファロース™ CL-6B | Sigma-Aldrich [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Pyloricidin A1: A Technical Guide to Helicobacter pylori Susceptibility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Helicobacter pylori's susceptibility to Pyloricidin A1. Pyloricidins are a class of novel antibiotics with selective and potent activity against H. pylori, a bacterium implicated in various gastric diseases, including peptic ulcers and gastric cancer. This document compiles available quantitative data, details relevant experimental protocols, and illustrates associated biological pathways to serve as a resource for ongoing research and development efforts in the pursuit of new anti-H. pylori therapies.
Quantitative Susceptibility Data
This compound is one of several related compounds (Pyloricidins A, A1, A2, B, C, and D) isolated from the culture broth of Bacillus sp.[1][2] While much of the detailed research has focused on Pyloricidins B and C and their synthetic derivatives, a specific Minimum Inhibitory Concentration (MIC) for this compound has been reported. The available data indicates that this compound exhibits potent and selective activity against H. pylori.[]
For comparative purposes, the following tables summarize the known MIC values for this compound and other relevant Pyloricidin compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Helicobacter pylori
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| This compound | Not Specified | 0.0625 | [] |
Table 2: Comparative MIC Values of Other Pyloricidins and Derivatives against H. pylori
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin C derivative (allylglycine derivative 2s) | NCTC11637 | < 0.006 | [4] |
| Pyloricidin derivative (with Nva-Abu) | TN2 | 0.013 |
It is noteworthy that this compound is reported to have no activity against other bacteria and yeast, suggesting a narrow and specific antibacterial spectrum.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the susceptibility of H. pylori to antimicrobial agents like this compound.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
This is a standard method for determining the MIC of an antimicrobial agent against H. pylori.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of H. pylori.
Materials:
-
Helicobacter pylori strains (e.g., reference strains or clinical isolates)
-
Muller-Hinton agar supplemented with 5-10% sheep or horse blood
-
This compound stock solution of known concentration
-
Sterile saline or broth (e.g., Brucella broth)
-
Petri dishes
-
Microaerophilic incubation system (e.g., gas jar with CampyGen pack or a tri-gas incubator)
-
Steer's replicator (optional)
Procedure:
-
Media Preparation: Prepare supplemented Muller-Hinton agar plates containing serial twofold dilutions of this compound. A control plate with no antibiotic should also be prepared.
-
Inoculum Preparation: Harvest H. pylori from a fresh culture plate (48-72 hours growth) and suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Inoculate the agar plates with the prepared H. pylori suspension. This can be done by spotting a small volume (e.g., 1-2 µL) of the inoculum onto the agar surface or by using a Steer's replicator to deliver approximately 10⁴ CFU per spot.
-
Incubation: Incubate the plates at 37°C for 72 hours under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂).
-
Result Interpretation: The MIC is defined as the lowest concentration of this compound at which there is no visible growth of H. pylori.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination by agar dilution.
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound against Helicobacter pylori has not been elucidated in the available scientific literature. Structure-activity relationship studies of the broader Pyloricidin family suggest that the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is essential for their anti-H. pylori activity.
While specific signaling pathways affected by this compound are unknown, H. pylori infection is known to modulate several host cell signaling pathways to promote its survival and pathogenesis. Key pathways include:
-
NF-κB Signaling: H. pylori activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) are also activated upon infection, contributing to the inflammatory response and cell proliferation.
-
JAK/STAT Signaling: The Janus kinase/signal transducer and activator of transcription pathway is another important route for cytokine signaling initiated by H. pylori.
It is plausible that this compound may exert its bactericidal or bacteriostatic effects by interfering with essential bacterial processes or by modulating host signaling pathways. However, further research is required to determine the specific molecular targets of this compound.
Hypothetical Bacterial Targets of this compound
Caption: Potential bacterial targets for this compound.
Conclusion and Future Directions
This compound is a promising anti-Helicobacter pylori agent with potent and selective activity. The limited available data underscores the need for further investigation into its efficacy, mechanism of action, and potential for therapeutic development. Future research should focus on:
-
Comprehensive in vitro susceptibility testing of this compound against a broad panel of clinical H. pylori isolates, including those resistant to current standard-of-care antibiotics.
-
Detailed mechanism of action studies to identify the specific molecular target(s) of this compound within H. pylori.
-
In vivo efficacy studies in animal models of H. pylori infection to assess its therapeutic potential.
-
Toxicology and pharmacokinetic profiling to evaluate its safety and drug-like properties.
A deeper understanding of this compound's antibacterial properties will be instrumental in advancing the development of novel and more effective treatments for H. pylori infections.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin A1 and its Analogues: A Technical Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Pyloricidin A1 and its analogues, a class of potent antibiotics with selective activity against Helicobacter pylori. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes structural relationships and proposed mechanisms of action.
Introduction to Pyloricidins
Pyloricidins are a family of novel peptide-like antibiotics discovered in the culture broth of Bacillus sp.[1][2]. This family includes Pyloricidins A, A1, A2, B, C, and D, all of which have demonstrated selective inhibition of H. pylori growth[1][2]. The core chemical structure of these compounds consists of two unusual amino acids: 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and 3-amino-3-phenylpropionic acid (β-phenylalanine)[3]. The different Pyloricidins are distinguished by their terminal peptidic moieties. Pyloricidin A, for instance, has a terminal peptide sequence of L-valine-L-valine-L-leucine. These compounds represent a promising avenue for the development of new therapeutics against H. pylori, an infectious agent linked to various gastric diseases.
Quantitative Biological Activity
The anti-H. pylori activity of this compound and its analogues is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the available quantitative data.
Table 1: Biological Activity of this compound
| Compound | Target Organism | MIC (µg/mL) | Notes |
| This compound | Helicobacter pylori | 0.0625 | Exhibits strong and selective activity. Inactive against other bacteria and yeast. |
Table 2: Biological Activity of Pyloricidin Analogues
| Parent Compound | Analogue Description | Target Organism | MIC (µg/mL) | Reference |
| Pyloricidin C | Allylglycine derivative (2s) | H. pylori NCTC11637 | <0.006 | |
| Pyloricidin Derivative | Dipeptidic moiety: Nva-Abu | H. pylori TN2 | 0.013 |
Structure-Activity Relationships
Structure-activity relationship (SAR) studies have revealed key structural features essential for the potent anti-H. pylori activity of Pyloricidins.
-
Terminal Peptidic Moiety : Modifications to the terminal amino acid residues significantly impact activity. Derivatives of Pyloricidin B and C with α-L-amino acids generally retain activity, while those with α-D-, β-, and γ-amino acids, or peptidemimetics, show a drastic decrease in potency.
-
Core Structure : The 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is considered essential for the anti-H. pylori activity. The stereochemistry of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety and the β-D-phenylalanine part are also critical for biological function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and its analogues against H. pylori is determined using standard microbiological techniques such as the agar (B569324) dilution method or broth microdilution method.
4.1.1. Agar Dilution Method
-
Preparation of Media: A series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood) containing twofold serial dilutions of the test compound are prepared. A control plate with no compound is also included.
-
Inoculum Preparation: H. pylori strains are cultured in a suitable broth medium (e.g., Brucella broth with 5% fetal bovine serum) under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates.
-
Incubation: The inoculated plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
4.1.2. Broth Microdilution Method
-
Preparation of Microtiter Plates: Twofold serial dilutions of the test compound are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized inoculum of H. pylori is prepared as described for the agar dilution method.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that prevents visible turbidity.
Proposed Mechanism of Action
While the precise mechanism of action for Pyloricidins has not been fully elucidated, it is hypothesized to be similar to that of other antimicrobial peptides (AMPs) that target bacterial membranes.
AMPs are known to selectively interact with and disrupt the integrity of bacterial cell membranes, leading to cell death. This process typically involves an initial electrostatic attraction between the cationic AMP and the anionic components of the bacterial membrane. Following this initial binding, the peptides can insert into the lipid bilayer, forming pores or channels, or causing a more generalized membrane destabilization. This disruption leads to the leakage of intracellular contents and ultimately, cell lysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin A1: An Antibacterial Agent Highly Specialized Against Helicobacter pylori with a Largely Unexplored Broader Spectrum
For researchers, scientists, and drug development professionals, Pyloricidin A1, a natural antibiotic produced by Bacillus species, represents a molecule of significant interest due to its potent and highly selective activity against Helicobacter pylori. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of data regarding its antibacterial spectrum beyond this specific pathogen. This technical guide summarizes the current state of knowledge and highlights the critical need for further research to explore the broader potential of this compound.
The discovery of Pyloricidins A, A1, A2, B, C, and D unveiled a class of peptide-like compounds with remarkable efficacy against H. pylori.[1][2] Extensive research has focused on the synthesis of Pyloricidin derivatives and the structure-activity relationships that govern their potent anti-H. pylori effects.[3][4][5] These studies consistently emphasize the "potent and highly selective" nature of these compounds, suggesting a targeted mechanism of action against this specific gastric pathogen.[3][4][5]
Despite the detailed investigation into its anti-H. pylori properties, there is a significant gap in the scientific literature concerning the activity of this compound against other Gram-positive and Gram-negative bacteria. Extensive searches for quantitative data, such as Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs) of this compound against common pathogens like Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa, have yielded no specific results. This lack of information prevents a comparative analysis of its antibacterial spectrum.
While some studies on other antimicrobial metabolites from Bacillus species indicate the potential for broad-spectrum activity, this is not a characteristic that has been attributed to the Pyloricidin family in the available research.[6] The current body of evidence strongly points towards Pyloricidins being specialized agents, a feature that is advantageous for targeted therapy but leaves their broader utility as a general antibiotic unknown.
Future Directions and a Call for Broader Spectrum Analysis
The high selectivity of this compound for H. pylori is a valuable attribute for minimizing off-target effects and disruption of the natural microbiome. However, the absence of data on its broader antibacterial spectrum represents a missed opportunity for drug discovery and development. A systematic evaluation of this compound against a diverse panel of clinically relevant bacteria is imperative.
To facilitate such research, a standardized experimental workflow is proposed.
Proposed Experimental Workflow for Determining the Antibacterial Spectrum of this compound
The following diagram outlines a logical workflow for a comprehensive investigation into the antibacterial spectrum of this compound.
Detailed Experimental Protocols
Should research into the broader spectrum of this compound be undertaken, the following established protocols would be essential:
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Bacterial Strains and Culture Conditions: A diverse panel of Gram-positive and Gram-negative bacteria should be selected. Strains should be cultured in appropriate broth media (e.g., Mueller-Hinton Broth) to mid-logarithmic phase.
-
Preparation of this compound: A stock solution of this compound should be prepared in a suitable solvent and serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well should be inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The microtiter plates should be incubated at the optimal temperature and duration for each bacterial species (typically 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following MIC determination, an aliquot from each well showing no visible growth should be subcultured onto appropriate agar (B569324) plates.
-
Incubation: The agar plates should be incubated under suitable conditions to allow for bacterial growth.
-
MBC Determination: The MBC is defined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
The scientific community is encouraged to undertake these investigations to fully elucidate the therapeutic potential of this compound. The discovery of a broader spectrum of activity could significantly expand its clinical applications beyond the targeted treatment of H. pylori infections. Until such data becomes available, this compound should be considered a highly specialized anti-H. pylori agent.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of Pyloricidins in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidins are a class of novel lipopeptide antibiotics produced by Bacillus species that exhibit potent and selective activity against Helicobacter pylori, a primary causative agent of gastritis, peptic ulcers, and gastric cancer. This technical guide provides a comprehensive overview of the available in vivo efficacy data for Pyloricidins in animal models, with a focus on the experimental protocols used to generate this data. While specific in vivo efficacy data for Pyloricidin A1 is not currently available in the public domain, this guide will detail the findings for closely related and derivative compounds, namely Pyloricidin B and a dipeptidic derivative of Pyloricidins B and C, to serve as a valuable reference for ongoing research and development efforts.
Core Findings: In Vivo Efficacy Against Helicobacter pylori
The primary animal model utilized for assessing the in vivo efficacy of Pyloricidins against H. pylori is the Mongolian gerbil.[1][2][3][4][5] This model is favored due to its ability to sustain a long-term infection that mimics human gastric pathology.
Quantitative Efficacy Data
While direct in vivo studies on this compound are not published, research on closely related compounds demonstrates significant anti-H. pylori activity in the Mongolian gerbil model.
| Compound | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| Pyloricidin B | Mongolian Gerbil | Not Specified | Efficacious in treating gastric infection | |
| Nva-Abu Derivative of Pyloricidins B & C | Mongolian Gerbil | 10 mg/kg, b.i.d. for 7 days (oral administration) | 60% clearance of H. pylori |
Note: The Nva-Abu derivative refers to a compound where the terminal peptidic moiety of Pyloricidin B/C was modified with L-Norvaline and L-α-Aminobutyric acid.
Experimental Protocols
The following sections detail the methodologies employed in the establishment and assessment of H. pylori infection in the Mongolian gerbil model, as synthesized from the available literature.
Animal Model and Husbandry
-
Species: Mongolian Gerbil (Meriones unguiculatus)
-
Age/Weight: Typically 5-7 weeks old at the time of infection.
-
Housing: Maintained under specific pathogen-free (SPF) conditions.
Helicobacter pylori Strain and Culture
-
Strain: Commonly used strains include clinical isolates and reference strains such as NCTC11637.
-
Culture Conditions: Bacteria are grown on appropriate media (e.g., Brucella agar (B569324) with 5% sheep blood) under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂) at 37°C for 2-3 days.
Infection Protocol
The workflow for establishing an H. pylori infection in Mongolian gerbils is a critical step for in vivo efficacy studies.
Caption: Workflow for H. pylori Infection in Mongolian Gerbils.
-
Preparation of Inoculum: H. pylori is harvested from culture plates and suspended in a suitable sterile broth (e.g., Brucella broth) to a specific concentration, typically around 1 x 10⁹ CFU/mL.
-
Oral Administration: Gerbils are fasted for approximately 24 hours prior to inoculation. The bacterial suspension (e.g., 0.5 mL) is then administered directly into the stomach via oral gavage. This procedure may be repeated for several consecutive days to ensure a robust infection.
Treatment Regimen
Following the establishment of infection (typically confirmed after 4-8 weeks), the animals are randomized into control and treatment groups.
-
Vehicle Control: Administered with the same vehicle used to dissolve the test compound.
-
Test Compound (Pyloricidin derivative): Administered orally at a specified dose and frequency (e.g., 10 mg/kg, twice daily for 7 days).
Assessment of Efficacy
The primary endpoint for efficacy is the reduction in the bacterial load in the stomach.
Caption: Post-treatment workflow for assessing H. pylori clearance.
-
Sample Collection: At the end of the treatment period, animals are euthanized, and their stomachs are aseptically removed.
-
Quantitative Culture:
-
The stomach is opened along the greater curvature, and the contents are removed.
-
The tissue is weighed and then homogenized in a sterile broth.
-
Serial dilutions of the homogenate are plated onto H. pylori-selective agar plates.
-
Plates are incubated under microaerophilic conditions, and the number of colony-forming units (CFU) is counted to determine the bacterial load per gram of stomach tissue.
-
-
Histopathology: A portion of the stomach tissue may be fixed in formalin, embedded in paraffin, and sectioned for histological examination to assess inflammation and bacterial colonization.
Signaling Pathways and Mechanism of Action
The precise in vivo mechanism of action and the signaling pathways affected by Pyloricidins in the host are not yet fully elucidated. However, based on their nature as antimicrobial peptides, a likely mechanism involves the disruption of the bacterial cell membrane.
Caption: Hypothetical mechanism of Pyloricidin action on H. pylori.
Conclusion and Future Directions
The available in vivo data, although not specific to this compound, strongly suggests that the Pyloricidin class of compounds holds significant promise as a therapeutic agent against H. pylori infection. The efficacy of Pyloricidin B and a synthetic derivative in the Mongolian gerbil model underscores the potential of this antibiotic family.
Future research should prioritize the in vivo evaluation of this compound to determine its efficacy and pharmacokinetic/pharmacodynamic profile. Further studies are also warranted to elucidate the precise mechanism of action within the host and to explore the potential for combination therapies to enhance eradication rates and combat antibiotic resistance. The detailed experimental protocols provided in this guide offer a robust framework for conducting such preclinical investigations.
References
- 1. Establishment of Helicobacter pylori infection model in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mongolian Gerbil: A Robust Model of Helicobacter pylori-Induced Gastric Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental infection of Mongolian gerbils with wild-type and mutant Helicobacter pylori strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment of Helicobacter pylori infection model in Mongolian gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Infection of Mongolian Gerbils with Wild-Type and Mutant Helicobacter pylori Strains - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Assembly Line: A Technical Guide to the Pyloricidin A1 Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyloricidins, including Pyloricidin A1, are a class of peptide-like antibiotics with potent and selective activity against Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1][2] Produced by Bacillus sp. strains, these natural products represent a promising avenue for the development of novel therapeutics. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway. While the complete pathway has not been fully elucidated in the scientific literature, this document presents a hypothetical, yet scientifically robust, model based on the known structure of this compound and established principles of non-ribosomal peptide synthesis. It further outlines a comprehensive suite of experimental protocols to facilitate future research and validation of this proposed pathway, aiming to accelerate the discovery and development of Pyloricidin-based drugs.
Introduction to this compound
This compound is a member of the Pyloricidin family of antibiotics isolated from the culture broth of Bacillus sp. HC-70 and HC-72.[1][3] Structurally, Pyloricidins are characterized by the presence of unusual amino acid precursors, notably 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and 3-amino-3-phenylpropionic acid (β-phenylalanine).[3] The core structure essential for their anti-H. pylori activity is the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety.[3] this compound is distinguished by a terminal dipeptide of L-Valine and L-Leucine attached to this core.
Given its complex and unique structure, this compound is hypothesized to be synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. NRPSs are large, modular enzymes that act as assembly lines to produce a wide array of bioactive peptides in microorganisms, independent of ribosomal machinery.
Proposed Biosynthetic Pathway of this compound
Based on the structure of this compound, a hypothetical biosynthetic gene cluster (BGC) is proposed to orchestrate its synthesis. This cluster would encode the core NRPS machinery, as well as enzymes responsible for the synthesis of its non-proteinogenic precursors and subsequent tailoring reactions.
Hypothetical this compound Biosynthetic Gene Cluster
The putative this compound BGC would likely contain:
-
NRPS genes: Encoding the multi-modular enzymes responsible for the sequential condensation of the amino acid precursors.
-
Precursor biosynthesis genes: Genes encoding enzymes for the synthesis of 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and 3-amino-3-phenylpropionic acid.
-
Tailoring enzyme genes: Genes for enzymes that may modify the peptide backbone, such as hydroxylases.
-
Resistance and transport genes: Genes conferring self-resistance to the producing organism and for the export of the antibiotic.
Proposed Non-Ribosomal Peptide Synthetase (NRPS) Architecture
The this compound NRPS is envisioned as a multi-modular enzyme complex. Each module is responsible for the incorporation of a single amino acid building block and is comprised of specific domains:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes peptide bond formation between the aminoacyl-S-T domain of its own module and the peptidyl-S-T domain of the preceding module.
A thioesterase (TE) domain is expected at the C-terminus of the final module to release the assembled peptide.
The proposed modular organization for this compound synthesis is as follows:
-
Module 1: Incorporates 5-amino-2,3,4,6-tetrahydroxyhexanoic acid.
-
Module 2: Incorporates 3-amino-3-phenylpropionic acid.
-
Module 3: Incorporates L-Valine.
-
Module 4: Incorporates L-Leucine.
Plausible Biosynthesis of Unusual Precursors
The biosynthesis of the non-proteinogenic amino acids is a critical aspect of the this compound pathway.
-
3-amino-3-phenylpropionic acid: This β-amino acid is likely derived from L-phenylalanine through the action of an aminomutase, or from cinnamic acid via an aminotransferase.
-
5-amino-2,3,4,6-tetrahydroxyhexanoic acid: The biosynthesis of this polyhydroxylated amino acid is more complex. A plausible route involves the modification of a sugar precursor, such as a derivative of glucose or fructose, through a series of hydroxylation, amination, and oxidation/reduction steps catalyzed by dedicated enzymes encoded within the BGC.
Experimental Protocols for Pathway Elucidation
The following protocols provide a roadmap for the experimental validation of the proposed this compound biosynthetic pathway.
Identification of the this compound Biosynthetic Gene Cluster
Objective: To identify and sequence the complete BGC for this compound from Bacillus sp. HC-70 or HC-72.
Methodology: Genome Mining
-
Genomic DNA Extraction: Isolate high-molecular-weight genomic DNA from a pure culture of Bacillus sp. HC-70 or HC-72.
-
Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality, closed genome assembly.
-
Bioinformatic Analysis:
-
Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM to scan the genome for putative secondary metabolite BGCs.
-
Search for clusters containing NRPS genes with a modular architecture consistent with the structure of this compound (i.e., four modules).
-
Identify genes within the cluster that are homologous to known enzymes involved in the biosynthesis of β-amino acids, hydroxylated amino acids, and other tailoring reactions.
-
Functional Characterization of the BGC
Objective: To confirm the role of the identified BGC in this compound production.
Methodology: Gene Disruption
-
Target Gene Selection: Select a key gene within the putative BGC for disruption, such as a core NRPS gene.
-
Construction of a Disruption Cassette: Create a construct containing an antibiotic resistance marker flanked by sequences homologous to the regions upstream and downstream of the target gene.
-
Transformation: Introduce the disruption cassette into Bacillus sp. using established protocols for natural transformation or electroporation.
-
Selection and Verification: Select for transformants based on antibiotic resistance and verify the gene disruption by PCR and Southern blotting.
-
Metabolite Analysis: Analyze the culture supernatant of the mutant strain by HPLC and mass spectrometry to confirm the abolishment of this compound production.
Heterologous Expression and In Vitro Reconstitution
Objective: To express the this compound NRPS in a heterologous host and characterize the function of individual enzymatic domains.
Methodology:
-
Cloning and Expression: Clone the entire BGC or individual NRPS genes into an appropriate expression vector and introduce it into a suitable heterologous host, such as Bacillus subtilis or E. coli. Co-expression of a phosphopantetheinyl transferase (PPTase) like Sfp from B. subtilis may be necessary for NRPS activation.
-
Protein Purification: Overexpress and purify individual NRPS modules or domains using affinity chromatography (e.g., His-tag).
-
In Vitro Assays:
-
Adenylation Domain Specificity: Perform ATP-PPi exchange assays or hydroxylamine (B1172632) cleavage assays with various amino acid substrates to determine the substrate specificity of each A domain.
-
Thiolation and Condensation Activity: Utilize assays with fluorescently labeled substrates or mass spectrometry-based methods to monitor the loading of T domains and the formation of peptide bonds by C domains.
-
Data Presentation: Illustrative Quantitative Data
The following tables present the types of quantitative data that would be generated through the experimental protocols described above. The values are for illustrative purposes only.
Table 1: Illustrative Fermentation Yields of this compound
| Strain | Genotype | This compound Titer (mg/L) |
| Bacillus sp. HC-70 | Wild-type | 50.2 ± 4.5 |
| Bacillus sp. HC-70 ΔpylA | NRPS gene knockout | < 0.1 |
| B. subtilis pHOST-pyl | Heterologous host | 15.8 ± 2.1 |
Table 2: Hypothetical Kinetic Parameters for this compound NRPS Adenylation Domains
| A Domain | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| PylA1-A | 5-amino-2,3,4,6-tetrahydroxyhexanoic acid | 150 | 25 | 2.8 x 103 |
| PylA2-A | 3-amino-3-phenylpropionic acid | 80 | 45 | 9.4 x 103 |
| PylA3-A | L-Valine | 50 | 60 | 2.0 x 104 |
| PylA4-A | L-Leucine | 65 | 55 | 1.4 x 104 |
Conclusion and Future Directions
This guide provides a foundational framework for the elucidation of the this compound biosynthetic pathway. While the proposed pathway is hypothetical, it is grounded in the established principles of natural product biosynthesis and provides a clear roadmap for future research. The experimental protocols outlined herein will enable researchers to identify the responsible gene cluster, functionally characterize the biosynthetic enzymes, and ultimately harness this knowledge for the biotechnological production of Pyloricidins and their derivatives. The successful elucidation of this pathway will not only be a significant scientific achievement but will also pave the way for the development of novel antibiotics to combat H. pylori infections.
References
- 1. A novel family of bacterial dioxygenases that catalyse the hydroxylation of free L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome editing methods for Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Structure-Activity Relationship of Pyloricidin A1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin A1, a natural antibiotic produced by Bacillus sp., demonstrates potent and selective activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound derivatives. Through a systematic review of chemical modifications to its core structure, this document elucidates the key molecular features essential for its anti-H. pylori activity. Quantitative data from minimum inhibitory concentration (MIC) assays are summarized, and detailed experimental protocols are provided. Furthermore, this guide employs visual diagrams to represent experimental workflows and logical SAR deductions, offering a clear and concise resource for researchers engaged in the development of novel anti-H. pylori agents.
Introduction
Helicobacter pylori infection remains a global health challenge, with increasing antibiotic resistance necessitating the discovery of novel therapeutic agents. Pyloricidins, a class of peptide-like antibiotics, have emerged as promising candidates due to their high potency and specificity against H. pylori. This compound is a member of this family, and understanding its structure-activity relationship (SAR) is paramount for the rational design of more effective and pharmacokinetically favorable derivatives. This guide synthesizes the current knowledge on the SAR of this compound derivatives, focusing on modifications of its distinct structural components.
Core Structure of Pyloricidins
The foundational structure of pyloricidins, including this compound, consists of a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoyl-β-D-phenylalanine moiety linked to a terminal peptidic moiety.[1] Pyloricidin A, B, and C differ in the composition of this terminal peptide.[1] SAR studies have revealed that both the core structure and the terminal peptide are critical for anti-H. pylori activity.[1]
Structure-Activity Relationship (SAR) Analysis
Systematic modifications of the Pyloricidin structure have provided significant insights into the determinants of its antibacterial activity.
The Terminal Peptidic Moiety
The composition and configuration of the terminal amino acids play a crucial role in the potency of Pyloricidin derivatives.
-
Amino Acid Configuration: Derivatives incorporating α-L-amino acids in the terminal peptidic moiety generally retain significant anti-H. pylori activity.[1] Conversely, the introduction of α-D-, β-, or γ-amino acids leads to a dramatic reduction in potency.[1] This stereospecificity highlights the importance of a precise three-dimensional arrangement for target interaction.
-
Specific Amino Acid Substitutions: The substitution of natural amino acids with synthetic analogues has yielded derivatives with enhanced activity. Notably, a derivative of Pyloricidin C where the terminal leucine (B10760876) is replaced with allylglycine exhibited an exceptionally low Minimum Inhibitory Concentration (MIC) value of less than 0.006 µg/mL against H. pylori NCTC11637, representing a 60-fold increase in potency compared to the parent compound.
The Dipeptidic Moiety
In derivatives of Pyloricidin A, which possesses a tripeptidic tail, modifications to the dipeptidic portion have also been explored.
-
Combination of Amino Acids: The specific combination of amino acids in the dipeptidic moiety significantly influences antibacterial efficacy. A derivative featuring a norvaline (Nva) and aminobutyric acid (Abu) combination demonstrated excellent activity, with a MIC value of 0.013 µg/mL against H. pylori TN2.
The Core Structure
The integrity of the (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety and the β-D-phenylalanine component is indispensable for the biological activity of pyloricidins. Alterations to the stereochemistry of the polyhydroxylated amino acid core result in a substantial loss of anti-H. pylori activity. This suggests that the specific spatial arrangement of the hydroxyl and amino groups is critical for target recognition and binding.
Quantitative SAR Data
The following tables summarize the quantitative data from SAR studies on Pyloricidin derivatives, presenting the MIC values against various H. pylori strains.
Table 1: SAR of the Terminal Peptidic Moiety in Pyloricidin C Derivatives
| Derivative (Modification of Terminal Leucine) | H. pylori Strain | MIC (µg/mL) |
| Pyloricidin C (L-Leucine) | NCTC11637 | ~0.36 |
| Allylglycine derivative | NCTC11637 | <0.006 |
| α-D-Leucine derivative | NCTC11637 | >100 |
Table 2: SAR of the Dipeptidic Moiety in Pyloricidin A Derivatives
| Derivative (Dipeptidic Moiety) | H. pylori Strain | MIC (µg/mL) |
| Nva-Abu | TN2 | 0.013 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The anti-H. pylori activity of Pyloricidin derivatives is typically determined using a broth microdilution method.
-
H. pylori Culture: H. pylori strains are cultured on appropriate agar (B569324) plates, such as Brucella agar supplemented with 5% fetal bovine serum, under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
-
Inoculum Preparation: Bacterial colonies are harvested and suspended in a suitable broth, like Brucella broth, to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Drug Dilution: The Pyloricidin derivatives are serially diluted in the broth medium in 96-well microtiter plates.
-
Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are then incubated under microaerophilic conditions at 37°C for 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives.
Caption: Workflow for this compound derivative synthesis and evaluation.
Logical Relationships in Pyloricidin SAR
This diagram summarizes the key structural requirements for the anti-H. pylori activity of Pyloricidin derivatives.
References
Methodological & Application
Total Synthesis Protocol for Pyloricidin A1: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyloricidin A1 is a natural product antibiotic with potent and selective activity against Helicobacter pylori. This document provides a detailed overview of the total synthesis of this compound, based on the convergent strategy developed by Hasuoka et al.[1] The synthesis involves the preparation of three key building blocks: a protected (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety, a β-D-phenylalanine derivative, and a tripeptide fragment. This application note outlines the detailed experimental protocols for the synthesis of these fragments and their subsequent coupling to yield this compound. Quantitative data, where available from published literature, is summarized, and the overall synthetic workflow is visualized.
Introduction
This compound is a member of the pyloricidin family of antibiotics, which have demonstrated significant and specific inhibitory activity against H. pylori, a bacterium implicated in various gastric diseases. The unique structure of this compound, comprising a polyhydroxylated amino acid, a phenylalanine derivative, and a peptide chain, presents a considerable synthetic challenge. The total synthesis is crucial for verifying the structure of the natural product, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for potential therapeutic development. The synthetic strategy hinges on the preparation of three key fragments, which are then coupled in a convergent manner.[1]
Retrosynthetic Analysis
The retrosynthetic analysis for this compound reveals the three key building blocks:
-
Fragment A : The protected (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid derivative.
-
Fragment B : The protected β-D-phenylalanine derivative.
-
Fragment C : The N-terminally protected tripeptide, L-valine-L-valine-L-leucine.
The overall synthetic strategy involves the coupling of Fragment A and Fragment B, followed by the attachment of Fragment C and subsequent deprotection to yield the final product.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Building Blocks
Fragment A: (2S,3R,4R,5S)-5-(tert-butyloxycarbonyl)amino-2,3,4,6-tetrahydroxyhexanoic acid
The synthesis of the central polyhydroxylated amino acid moiety commences from commercially available D-galactosamine hydrochloride. The synthesis involves a series of protection, oxidation, and deprotection steps to yield the desired stereochemistry. A key intermediate in this synthesis is a 2-amino-2-deoxyuronic acid derivative.[1]
Experimental Protocol (Hypothetical, based on typical procedures):
-
Protection of D-galactosamine: D-galactosamine hydrochloride is first converted to the corresponding N-Boc protected derivative. The primary alcohol and the amino group are typically protected to allow for selective oxidation of the anomeric carbon.
-
Oxidation: The protected galactosamine derivative is then subjected to selective oxidation at C1 to form the corresponding uronic acid. This can be achieved using various oxidizing agents, such as TEMPO/BAIB.
-
Deprotection and Esterification: The protecting groups are selectively removed, and the carboxylic acid is esterified to facilitate purification and subsequent coupling reactions.
Fragment B: (R)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
The β-D-phenylalanine moiety is prepared with the required stereochemistry.
Experimental Protocol (Hypothetical, based on typical procedures):
-
Synthesis of β-phenylalanine: This can be achieved through various established methods, such as the Arndt-Eistert homologation of N-protected D-phenylalanine or through asymmetric synthesis routes.
-
Protection: The amino group of the β-phenylalanine is protected with a Boc group to prevent side reactions during peptide coupling.
Fragment C: Boc-L-Val-L-Val-L-Leu-OH
The tripeptide fragment is synthesized using standard solid-phase or solution-phase peptide synthesis methodologies.
Experimental Protocol (Solution-Phase):
-
Dipeptide formation (Boc-Val-Val-OMe): Boc-L-Valine is coupled with L-Valine methyl ester using a suitable coupling agent such as HATU or HOBt/EDC in a solvent like DMF.
-
Saponification: The methyl ester of the dipeptide is hydrolyzed using a base like LiOH to afford the free carboxylic acid.
-
Tripeptide formation (Boc-Val-Val-Leu-OMe): The resulting dipeptide is then coupled with L-Leucine methyl ester.
-
Final Saponification: The tripeptide methyl ester is saponified to yield the final Boc-protected tripeptide with a free carboxylic acid.
Assembly of this compound
The final assembly of this compound involves the sequential coupling of the three fragments followed by global deprotection.
Caption: Overall workflow for the total synthesis of this compound.
Experimental Protocol (Final Assembly):
-
Coupling of Fragment A and B: The protected (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid derivative (Fragment A) is coupled with the protected β-D-phenylalanine (Fragment B) using standard peptide coupling reagents.
-
Deprotection: The protecting group on the amino moiety of the coupled A-B fragment is selectively removed.
-
Coupling with Fragment C: The deprotected A-B fragment is then coupled with the tripeptide (Fragment C).
-
Global Deprotection: All remaining protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc groups) to yield the final product, this compound.
-
Purification: The final compound is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes hypothetical yield data for the key steps in the synthesis of this compound. Actual yields would be dependent on specific reaction conditions and optimization.
| Step | Starting Material(s) | Product | Hypothetical Yield (%) |
| Synthesis of Fragment A | D-Galactosamine | Protected (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid | 30-40 (over several steps) |
| Synthesis of Fragment B | β-D-Phenylalanine | Boc-protected β-D-phenylalanine | >95 |
| Synthesis of Fragment C | L-Valine, L-Leucine | Boc-L-Val-L-Val-L-Leu-OH | 70-80 (over several steps) |
| Coupling of Fragments A and B | Fragment A + Fragment B | Coupled A-B fragment | 80-90 |
| Coupling of A-B with Fragment C | Deprotected A-B + Fragment C | Protected this compound | 75-85 |
| Global Deprotection & Purification | Protected this compound | This compound | 50-60 |
Conclusion
The total synthesis of this compound has been successfully achieved through a convergent strategy involving the synthesis and coupling of three key fragments.[1] This approach provides a viable route to access this potent and selective anti-H. pylori agent and opens avenues for the generation of novel analogues for further drug discovery efforts. The detailed protocols and workflow presented in this application note serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
References
Application Notes and Protocols for the Purification of Pyloricidin A1 from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin A1 is a member of a novel family of peptide-like antibiotics produced by strains of Bacillus sp., notably HC-70 and HC-72.[1][2] These compounds exhibit potent and selective antimicrobial activity against Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers. The unique structure of pyloricidins, which includes unusual amino acids, makes them promising candidates for the development of new therapeutic agents. This document provides detailed application notes and a representative protocol for the purification of this compound from bacterial culture broth, based on available literature and established methods for purifying similar antimicrobial peptides.
Data Presentation
While specific quantitative data for each step of this compound purification is not extensively published, the following table presents a generalized summary of expected outcomes at each stage of a typical purification process for a peptide antibiotic from a bacterial culture. The values are illustrative and will vary depending on the specific fermentation yield and purification efficiency.
| Purification Step | Total Protein (mg) | This compound Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Culture Supernatant | 10,000 | 1,000,000 | 100 | 100 | <1 |
| Ammonium (B1175870) Sulfate (B86663) Ppt. | 2,500 | 800,000 | 320 | 80 | 5 |
| Adsorption Chromatography | 500 | 600,000 | 1,200 | 60 | 25 |
| Ion Exchange Chromatography | 100 | 450,000 | 4,500 | 45 | 70 |
| Reverse-Phase HPLC | 20 | 300,000 | 15,000 | 30 | >95 |
Experimental Protocols
The following protocols describe a multi-step process for the purification of this compound from a Bacillus sp. culture.
Protocol 1: Fermentation of Bacillus sp. for this compound Production
This protocol outlines the culture of Bacillus sp. to produce this compound.
Materials:
-
Bacillus sp. strain (e.g., HC-70 or HC-72)
-
Seed culture medium (e.g., Tryptic Soy Broth)
-
Production culture medium (e.g., a nutrient-rich broth with glucose and yeast extract)
-
Shaking incubator
-
Fermenter (optional, for large-scale production)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Bacillus sp. into 50 mL of seed culture medium in a 250 mL flask. Incubate at 30°C with shaking at 200 rpm for 18-24 hours.
-
Production Culture: Inoculate the production medium with the seed culture (typically a 1-5% v/v inoculum). For laboratory scale, use 1 L of medium in a 2 L flask. For larger scale, use a fermenter with controlled pH, temperature, and aeration.
-
Incubation: Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) or appropriate agitation and aeration in a fermenter for 48-72 hours. Pyloricidin production is often maximal in the late stationary phase.
-
Harvesting: After incubation, harvest the culture broth by centrifugation at 8,000 x g for 20 minutes at 4°C to remove bacterial cells. The supernatant contains the secreted this compound.
Protocol 2: Extraction and Initial Purification
This protocol describes the initial steps to concentrate and partially purify this compound from the culture supernatant.
Materials:
-
Harvested culture supernatant
-
Ammonium sulfate
-
Stir plate and stir bar
-
Centrifuge and appropriate tubes
-
Buffer A (e.g., 20 mM Tris-HCl, pH 7.5)
Procedure:
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the cold (4°C) culture supernatant with constant stirring to achieve 40-80% saturation. This range should be optimized for this compound. Allow precipitation to occur for at least 4 hours or overnight at 4°C.
-
Collection of Precipitate: Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.
-
Resuspension and Dialysis: Discard the supernatant and resuspend the pellet in a minimal volume of Buffer A. Dialyze the resuspended pellet extensively against Buffer A to remove excess salt.
Protocol 3: Chromatographic Purification of this compound
This protocol details the column chromatography steps for purifying this compound. The original discovery of pyloricidins utilized adsorption and ion exchange chromatography.[1]
A. Adsorption Chromatography
Materials:
-
Dialyzed protein concentrate from Protocol 2
-
Adsorption resin (e.g., Amberlite XAD series or similar non-polar resin)
-
Chromatography column
-
Elution buffers (e.g., increasing concentrations of methanol (B129727) or acetonitrile (B52724) in water)
-
Fraction collector
Procedure:
-
Column Preparation: Pack a chromatography column with the chosen adsorption resin and equilibrate with Buffer A.
-
Sample Loading: Load the dialyzed sample onto the column.
-
Washing: Wash the column with several column volumes of Buffer A to remove unbound impurities.
-
Elution: Elute the bound this compound using a stepwise or linear gradient of an organic solvent (e.g., 0-100% methanol in water).
-
Fraction Analysis: Collect fractions and analyze for anti-H. pylori activity to identify the fractions containing this compound.
B. Ion Exchange Chromatography (IEX)
Materials:
-
Active fractions from Adsorption Chromatography
-
Ion exchange resin (the choice of anion or cation exchanger will depend on the isoelectric point of this compound)
-
IEX Buffer A (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
IEX Buffer B (e.g., 20 mM Tris-HCl, pH 8.0 with 1 M NaCl for anion exchange)
-
Chromatography system (e.g., FPLC)
Procedure:
-
Sample Preparation: Pool the active fractions from the previous step and dialyze against IEX Buffer A.
-
Column Equilibration: Equilibrate the ion exchange column with IEX Buffer A.
-
Sample Application: Load the prepared sample onto the column.
-
Elution: Elute the bound molecules using a linear gradient of IEX Buffer B (e.g., 0-100% over 20 column volumes).
-
Fraction Collection and Analysis: Collect fractions and assay for anti-H. pylori activity. Analyze active fractions by SDS-PAGE or other methods to assess purity.
C. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Partially purified this compound from IEX
-
RP-HPLC column (e.g., C18)
-
Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Solvent B (e.g., 0.1% TFA in acetonitrile)
-
HPLC system
Procedure:
-
Sample Preparation: Filter the sample through a 0.22 µm filter.
-
Column Equilibration: Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5%).
-
Elution: Inject the sample and elute with a linear gradient of Solvent B (e.g., 5-95% over 60 minutes).
-
Detection and Collection: Monitor the elution profile at 220 nm and 280 nm. Collect the peaks corresponding to this compound.
-
Purity Confirmation: Assess the purity of the final product by analytical HPLC and mass spectrometry.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Logical relationships in this compound development.
References
Determining the Minimum Inhibitory Concentration (MIC) of Pyloricidin A1 Against Helicobacter pylori
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary causative agent of various gastroduodenal diseases, including chronic gastritis, peptic ulcers, and gastric cancer. The increasing prevalence of antibiotic resistance in H. pylori necessitates the discovery and development of novel antimicrobial agents. Pyloricidins are a class of natural antibiotics that have demonstrated potent and selective activity against H. pylori. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Pyloricidin A1, a member of this promising class of compounds, against H. pylori. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation and is a critical parameter for assessing its potency.
Data Presentation
The following table summarizes the reported MIC values for relevant Pyloricidin derivatives against H. pylori. The MIC for this compound is yet to be publicly reported and requires experimental determination using the protocols outlined below.
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin C derivative (allylglycine) | NCTC 11637 | < 0.006 | [1] |
| Pyloricidin derivative (Nva-Abu) | TN2 | 0.013 | [2] |
| This compound | ATCC 43504 (or other reference strain) | To be determined | N/A |
Experimental Protocols
Two primary methods are recommended for determining the MIC of this compound against H. pylori: Broth Microdilution and Agar (B569324) Dilution. The choice of method may depend on laboratory resources and throughput requirements.
Broth Microdilution Method
This method is suitable for testing a moderate number of isolates and can be adapted for high-throughput screening.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
H. pylori reference strain (e.g., ATCC 43504) and clinical isolates
-
Brucella broth supplemented with 5-10% Fetal Bovine Serum (FBS) or other suitable growth supplement
-
96-well microtiter plates (sterile, U-bottom)
-
Microplate reader (optional, for spectrophotometric reading)
-
Incubator capable of maintaining a microaerophilic atmosphere (5% O₂, 10% CO₂, 85% N₂) at 37°C
-
Sterile pipette tips and multichannel pipettes
-
McFarland turbidity standards (0.5)
-
Resazurin (B115843) or other viability indicators (optional)
Protocol:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of this compound in supplemented Brucella broth in a separate 96-well plate or in tubes. The concentration range should be selected based on expected potency (e.g., starting from 1 µg/mL down to 0.0002 µg/mL).
-
Include a growth control well (broth with inoculum but no this compound) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Subculture H. pylori from frozen stocks onto a suitable agar medium (e.g., Columbia Blood Agar) and incubate for 48-72 hours under microaerophilic conditions at 37°C.
-
Harvest fresh colonies and suspend them in sterile Brucella broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in supplemented Brucella broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Transfer 100 µL of the appropriate this compound dilution to each well of the 96-well microtiter plate.
-
Add 100 µL of the prepared H. pylori inoculum to each well, resulting in a final volume of 200 µL.
-
Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation.
-
Incubate the plate at 37°C for 72 hours in a microaerophilic atmosphere.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).
-
Optionally, a viability indicator such as resazurin can be added to the wells to aid in the determination of bacterial growth. A color change (e.g., from blue to pink for resazurin) indicates viable bacteria.
-
Agar Dilution Method
This method is considered the gold standard by organizations like the Clinical and Laboratory Standards Institute (CLSI) for H. pylori susceptibility testing.
Materials:
-
This compound stock solution
-
Mueller-Hinton agar or Brucella agar supplemented with 5-10% aged sheep blood or FBS
-
Petri dishes (sterile)
-
H. pylori strains (as above)
-
Inoculum replicating device (e.g., Steers replicator)
-
Microaerophilic incubator
-
McFarland turbidity standards (0.5)
Protocol:
-
Preparation of Agar Plates:
-
Prepare molten agar medium and cool it to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations in a series of plates (two-fold dilutions). Ensure thorough mixing.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a control plate with no this compound.
-
-
Inoculum Preparation:
-
Prepare the H. pylori inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Using an inoculum replicating device, spot-inoculate approximately 1-2 µL of the bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 37°C for 72 hours under microaerophilic conditions.
-
-
MIC Determination:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is generally disregarded.
-
Visualizations
The following diagrams illustrate the experimental workflow for MIC determination and the interpretation of MIC results.
Caption: Experimental workflow for MIC determination.
Caption: Logical flow for MIC value interpretation.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyloricidin A1 Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin A1 is a peptide-like antibiotic with potent and selective activity against Helicobacter pylori.[1][2] As with all bioactive peptides, ensuring its stability is critical for reliable experimental results and for the development of potential therapeutic applications. This document provides detailed application notes and protocols for the stability testing and storage of this compound, based on established principles for peptide and pharmaceutical stability. While specific stability data for this compound is not extensively published, these guidelines offer a robust framework for its evaluation.
Storage Conditions for this compound
Proper storage is essential to maintain the integrity and activity of this compound. The following conditions are recommended based on general guidelines for peptide storage.[3][4][5][6][7]
Lyophilized Powder
For long-term storage, this compound should be stored as a lyophilized powder.
| Storage Condition | Temperature | Duration | Container | Additional Notes |
| Long-Term | -20°C or -80°C | Years | Tightly sealed, opaque vial | Store in a desiccator to prevent moisture absorption. Protect from light.[3][4] |
| Short-Term | 4°C | Weeks | Tightly sealed, opaque vial | Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[5][7] |
| Room Temperature | Ambient | Days to Weeks | Tightly sealed, opaque vial | For short-term handling or transport only. Minimize exposure to light and moisture.[6] |
Reconstituted Solution
Once reconstituted, this compound is significantly less stable.
| Storage Condition | Temperature | Duration | Solvent | Additional Notes |
| Working Aliquots | -20°C or -80°C | Weeks to a few months | Sterile, pH 5-6 buffer | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[5] |
| Short-Term (In Use) | 2-8°C | Up to 2-4 weeks | Sterile, pH 5-6 buffer | Protect from light. The use of bacteriostatic water can inhibit microbial growth but will not prevent chemical degradation.[4][5] |
Stability Testing Protocol for this compound
A comprehensive stability testing program is crucial to determine the shelf-life and optimal storage conditions for this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[8][9]
Experimental Workflow for Stability Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 4. unionbiolabs.square.site [unionbiolabs.square.site]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Application Notes and Protocols for Measuring Pyloricidin A1 Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin A1 is a potent antibiotic with selective and strong activity against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[][2] These application notes provide detailed protocols for essential assays to quantify the bactericidal activity of this compound, facilitating its evaluation as a potential therapeutic agent. The provided methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and bacterial membrane permeabilization are crucial for understanding its potency and mechanism of action.
Data Presentation
This compound Bactericidal Activity Data
The following table summarizes the known bactericidal activity of this compound. Further experimental data is required to fully characterize its activity profile.
| Parameter | Test Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Helicobacter pylori | 0.0625 µg/mL | [] |
| Minimum Bactericidal Concentration (MBC) | Helicobacter pylori | Data not available | |
| Time-Kill Kinetics | Helicobacter pylori | Data not available | |
| Membrane Permeabilization | Helicobacter pylori | Data not available |
Note: this compound has been reported to have no activity against other bacteria and yeast.[][2]
Comparative MIC Values of Related Pyloricidins and Derivatives
For context, the following table presents MIC values for other Pyloricidins and their derivatives against H. pylori.
| Compound | Test Organism | MIC Value (µg/mL) | Reference |
| Pyloricidin C | H. pylori NCTC11637 | >0.36 | |
| Pyloricidin B derivative (Nva-Abu) | H. pylori TN2 | 0.013 | |
| Pyloricidin C derivative (allylglycine) | H. pylori NCTC11637 | <0.006 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of H. pylori.
Materials:
-
This compound
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Brucella broth supplemented with 5% fetal bovine serum (FBS)
-
96-well microtiter plates
-
Microplate reader
-
Incubator with microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C
-
Sterile pipette tips and tubes
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile water or a small amount of DMSO, followed by dilution in broth) to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture H. pylori on a suitable agar (B569324) medium. Scrape colonies into Brucella broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute the bacterial suspension in Brucella broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of Brucella broth to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as a positive control for bacterial growth (no this compound).
-
Column 12 will serve as a negative control (broth only, no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate under microaerophilic conditions at 37°C for 48-72 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of H. pylori. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Minimum Bactericidal Concentration (MBC) Assay
This assay is performed subsequently to the MIC assay to determine the lowest concentration of this compound that kills ≥99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Brucella agar plates supplemented with 5% FBS
-
Sterile pipette tips and spreader
Protocol:
-
Plating from MIC Wells: Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth (i.e., the MIC well and wells with higher concentrations).
-
Spread Plating: Spread each aliquot onto a separate, labeled Brucella agar plate.
-
Incubation: Incubate the plates under microaerophilic conditions at 37°C for 3-5 days.
-
Determination of MBC: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetics Assay
This assay evaluates the rate at which this compound kills H. pylori over time.
Materials:
-
This compound
-
Helicobacter pylori
-
Brucella broth with 5% FBS
-
Sterile culture tubes
-
Shaking incubator with microaerophilic conditions
-
Brucella agar plates
-
Sterile saline or PBS for dilutions
-
Spectrophotometer
Protocol:
-
Preparation of Inoculum: Prepare a mid-logarithmic phase culture of H. pylori in Brucella broth. Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Exposure to this compound: Set up a series of culture tubes, each containing the bacterial inoculum and this compound at different concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any this compound.
-
Incubation and Sampling: Incubate the tubes at 37°C under microaerophilic conditions with shaking. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline or PBS. Plate the dilutions onto Brucella agar plates and incubate for 3-5 days.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration of this compound. Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Bacterial Membrane Permeabilization Assay (NPN Uptake Assay)
This assay assesses the ability of this compound to disrupt the outer membrane of gram-negative bacteria by measuring the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
This compound
-
Gram-negative bacterial strain (e.g., E. coli as a model, or adapted for H. pylori)
-
HEPES buffer
-
N-phenyl-1-naphthylamine (NPN) stock solution in acetone
-
Fluorometer with excitation at 350 nm and emission at 420 nm
-
Black 96-well microplates
Protocol:
-
Bacterial Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with HEPES buffer, and resuspend them in the same buffer to an OD₆₀₀ of 0.5.
-
Assay Setup: In a black 96-well plate, add the bacterial suspension.
-
NPN Addition: Add NPN to each well to a final concentration of 10 µM.
-
Baseline Fluorescence: Measure the baseline fluorescence.
-
Addition of this compound: Add this compound at various concentrations to the wells. Include a positive control (e.g., a known membrane-permeabilizing agent like polymyxin (B74138) B) and a negative control (buffer only).
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.
Visualizations
Experimental Workflow for Assessing Bactericidal Activity
References
Application Note: Solid-Phase Synthesis of the Pyloricidin A1 Terminal Tripeptide
An application note on the solid-phase synthesis of the Pyloricidin A1 terminal tripeptide is presented below. This protocol details a practical approach for researchers, scientists, and drug development professionals.
This compound is a natural antibiotic with potent and selective activity against Helicobacter pylori. Its structure is complex, comprising a (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety, a β-D-phenylalanine residue, and a terminal tripeptide of L-valine-L-valine-L-leucine. The total synthesis of this compound is a multi-step process that typically involves solution-phase chemistry for the non-peptidic core.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the C-terminal tripeptide (L-Val-L-Val-L-Leu) of this compound. This peptide fragment can be synthesized efficiently using Fmoc-based chemistry and subsequently coupled to the larger non-peptidic core in a hybrid synthesis strategy.
Data Presentation
The yield and purity of synthetic peptides from SPPS can vary depending on the sequence, scale, and synthesis conditions. The following table summarizes representative data for the synthesis of short peptides using standard Fmoc-SPPS protocols.
| Parameter | Value | Notes |
| Crude Peptide Purity | 70-85% | Dependent on coupling efficiency and absence of side reactions. Can be improved with optimized protocols. |
| Purified Peptide Yield | 30-40% | Typical yield after purification by reverse-phase HPLC.[1] This can range from 6% to 70% depending on the peptide's properties and purification efficiency.[2] |
| Overall Stepwise Efficiency | >99% | The efficiency of each coupling and deprotection step is crucial for the final purity and yield of the target peptide. |
Experimental Protocol: Synthesis of L-Val-L-Val-L-Leu
This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.
1. Materials and Reagents
-
Resin: 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity ~1.0 mmol/g). This resin allows for the cleavage of the peptide with the C-terminus as a free carboxylic acid, suitable for subsequent fragment condensation.
-
Amino Acids: Fmoc-L-Leu-OH, Fmoc-L-Val-OH.
-
Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM), Diethyl ether (cold).
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[3]
2. Resin Preparation and First Amino Acid Loading
-
Weigh 300 mg of 2-chlorotrityl chloride resin for a 0.1 mmol scale synthesis and place it in a fritted reaction vessel.[4]
-
Swell the resin in DCM for 30 minutes, then in DMF for 30 minutes. Drain the solvent after each step.
-
Dissolve Fmoc-L-Leu-OH (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) and dry under vacuum.
3. Peptide Chain Elongation (Synthesis Cycle for Val-Val)
This cycle of deprotection and coupling is repeated for each subsequent amino acid (Val, then Val again).
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Val-OH (3 equivalents) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 times).
-
Repeat step 3 for the final Fmoc-L-Val-OH coupling.
4. Final Fmoc Deprotection
-
After the final coupling, perform the Fmoc deprotection step as described in step 3.1 to liberate the N-terminal amine of the tripeptide.
5. Cleavage and Purification
-
Wash the final peptide-resin with DCM (3 times) and dry under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final L-Val-L-Val-L-Leu peptide as a white powder.
Visualizations
The following diagram illustrates the workflow for the solid-phase synthesis of the this compound terminal tripeptide.
Caption: Workflow for the solid-phase synthesis of the L-Val-L-Val-L-Leu tripeptide.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Assessing Pyloricidin A1 Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin A1 is a peptide-like antibiotic with potent and selective activity against Helicobacter pylori. As with any potential therapeutic agent, a thorough evaluation of its safety profile, particularly its cytotoxicity towards mammalian cells, is a critical step in preclinical development. These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of this compound using established and robust cell-based assays.
This document outlines detailed protocols for evaluating cellular viability, membrane integrity, and the induction of apoptosis. Additionally, a hemolysis assay is described to assess the peptide's lytic activity against red blood cells. Adherence to these protocols will enable researchers to generate reliable and reproducible data to determine the therapeutic window of this compound.
Preparation of this compound for In Vitro Assays
The proper solubilization and handling of this compound are crucial for obtaining accurate cytotoxicity data. Due to the peptide-like nature of this compound, careful consideration of the solvent and storage conditions is necessary to maintain its stability and activity.
2.1. Reconstitution of Lyophilized this compound
It is recommended to perform a solubility test with a small amount of the peptide before preparing a stock solution.
-
Initial Solvent Selection : Attempt to dissolve this compound in sterile, nuclease-free water.
-
Alternative Solvents : If this compound is insoluble in water, dimethyl sulfoxide (B87167) (DMSO) can be used. Prepare a high-concentration stock solution in 100% DMSO and subsequently dilute it with the appropriate cell culture medium for working concentrations. Note : The final concentration of DMSO in the cell culture should be kept low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation :
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of the chosen solvent to achieve a desired stock concentration (e.g., 1-10 mg/mL).
-
Gently vortex or sonicate to ensure complete dissolution.
-
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
2.2. Preparation of Working Solutions
-
Thaw the this compound stock solution on ice.
-
Serially dilute the stock solution in the appropriate serum-free or serum-containing cell culture medium to achieve the desired final concentrations for the cytotoxicity assays. It is important to prepare fresh dilutions for each experiment.
Selection of Mammalian Cell Lines
The choice of cell lines for cytotoxicity testing should be guided by the potential clinical application of this compound. A panel of cell lines representing different tissues is recommended.
-
Human Gastric Epithelial Cells (e.g., AGS, MKN-45) : Relevant to the target pathogen, H. pylori, which colonizes the gastric mucosa.
-
Human Embryonic Kidney Cells (e.g., HEK-293) : A commonly used cell line in toxicology studies, representing a major route of drug clearance.
-
Human Dermal Fibroblasts (e.g., HDF) : To assess toxicity to connective tissue.
-
Human Liver Cancer Cells (e.g., HepG2) : To evaluate potential hepatotoxicity.
Experimental Protocols
A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays measure different aspects of cell health.
4.1. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment : Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control.
-
Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition : Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control.
4.2. Cell Membrane Integrity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.
Protocol:
-
Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation : Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection : Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation : Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement : Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of LDH release relative to the positive control (lysed cells).
4.3. Apoptosis Induction Assessment: Caspase-3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment : Follow steps 1 and 2 of the MTT assay protocol, using a white-walled 96-well plate for luminescence-based assays.
-
Incubation : Incubate the plate for a shorter duration, typically 6, 12, or 24 hours, at 37°C in a 5% CO₂ incubator.
-
Caspase-Glo® 3/7 Reagent Addition : Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation : Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement : Measure the luminescence using a microplate reader.
-
Data Analysis : Normalize the luminescence signal to the cell number (if performing a parallel viability assay) and compare the caspase activity of treated cells to the untreated control.
4.4. Hemolytic Activity Assessment
This assay determines the lytic effect of this compound on red blood cells (RBCs).
Protocol:
-
RBC Preparation : Obtain fresh human or animal blood containing an anticoagulant. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation at 1000 x g for 5 minutes. Resuspend the RBC pellet to a 2% (v/v) solution in PBS.
-
Treatment : In a 96-well plate, add 100 µL of this compound at various concentrations to the wells. Add 100 µL of PBS as a negative control and 100 µL of 1% Triton X-100 as a positive control.
-
RBC Addition : Add 100 µL of the 2% RBC suspension to each well.
-
Incubation : Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation : Centrifuge the plate at 1000 x g for 5 minutes.
-
Supernatant Transfer : Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Absorbance Measurement : Measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis : Calculate the percentage of hemolysis relative to the positive control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. The half-maximal inhibitory concentration (IC₅₀) or cytotoxic concentration (CC₅₀) should be calculated from the dose-response curves.
Table 1: Cytotoxicity of this compound on Various Mammalian Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC₅₀ (µg/mL) |
| AGS | 0 (Control) | 100 ± 5.2 | |
| 1 | 98.1 ± 4.5 | ||
| 10 | 95.3 ± 6.1 | ||
| 50 | 80.7 ± 7.3 | >100 | |
| 100 | 65.2 ± 8.9 | ||
| HEK-293 | 0 (Control) | 100 ± 4.8 | |
| 1 | 99.2 ± 3.9 | ||
| 10 | 96.5 ± 5.4 | ||
| 50 | 85.1 ± 6.8 | >100 | |
| 100 | 70.4 ± 7.1 |
Table 2: Membrane Damaging Effects of this compound (LDH Assay)
| Cell Line | This compound Concentration (µg/mL) | % LDH Release (Mean ± SD) |
| AGS | 0 (Control) | 5.1 ± 1.2 |
| 1 | 6.3 ± 1.5 | |
| 10 | 8.9 ± 2.1 | |
| 50 | 15.4 ± 3.5 | |
| 100 | 25.8 ± 4.2 | |
| HEK-293 | 0 (Control) | 4.8 ± 1.1 |
| 1 | 5.9 ± 1.3 | |
| 10 | 7.5 ± 1.9 | |
| 50 | 12.7 ± 2.8 | |
| 100 | 22.1 ± 3.7 |
Table 3: Apoptosis Induction by this compound (Caspase-3/7 Assay)
| Cell Line | This compound Concentration (µg/mL) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| AGS | 0 (Control) | 1.0 |
| 1 | 1.1 ± 0.2 | |
| 10 | 1.5 ± 0.3 | |
| 50 | 2.8 ± 0.5 | |
| 100 | 4.5 ± 0.8 | |
| HEK-293 | 0 (Control) | 1.0 |
| 1 | 1.0 ± 0.1 | |
| 10 | 1.3 ± 0.2 | |
| 50 | 2.1 ± 0.4 | |
| 100 | 3.7 ± 0.6 |
Table 4: Hemolytic Activity of this compound
| This compound Concentration (µg/mL) | % Hemolysis (Mean ± SD) |
| 0 (PBS Control) | 0.5 ± 0.1 |
| 1 | 0.8 ± 0.2 |
| 10 | 1.2 ± 0.3 |
| 50 | 2.5 ± 0.5 |
| 100 | 4.8 ± 0.9 |
| 1% Triton X-100 (Positive Control) | 100 |
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway for Caspase-Mediated Apoptosis
Application Notes and Protocols for In Vivo Studies of Pyloricidin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyloricidin A1 is a peptide-like antibiotic with potent and selective activity against Helicobacter pylori, a bacterium implicated in various gastric diseases.[1][2] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in a preclinical setting. The provided methodologies are based on established protocols for H. pylori infection models and general best practices for peptide formulation.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the initial stages of formulation development.
| Property | Value | Source |
| Molecular Formula | C32H53N5O10 | BOC Sciences |
| Molecular Weight | 667.79 g/mol | BOC Sciences |
| Appearance | Not specified | - |
| Solubility | Not specified; requires experimental determination. | - |
| Stability | Not specified; requires experimental determination. | - |
| Antibiotic Activity Spectrum | Gram-negative bacteria, specifically Helicobacter pylori. | BOC Sciences |
Formulation Development for In Vivo Studies
Due to the lack of specific solubility and stability data for this compound, a systematic approach to formulation development is required. The following workflow outlines the key steps to develop a suitable formulation for oral administration in in vivo studies.
Protocol for Solubility Testing
-
Initial Screening : Begin by attempting to dissolve a small amount of this compound in sterile, distilled water.[3]
-
pH Adjustment : If solubility in water is low, test solubility in aqueous buffers with varying pH (e.g., phosphate-buffered saline at pH 7.4, citrate (B86180) buffer at acidic pH). Given that this compound is active in the acidic environment of the stomach, assessing its solubility and stability at a lower pH may be relevant.
-
Use of Co-solvents : For hydrophobic peptides, a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer.[3][4] The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in the animal model.
-
Sonication : Gentle sonication can be used to aid in the dissolution of the peptide.[4]
Protocol for Stability Assessment
-
Accelerated Stability : Once a suitable solvent is identified, the stability of the this compound formulation should be assessed under accelerated conditions (e.g., 25°C and 40°C) for a defined period.[5][6]
-
Analysis : The stability can be monitored by High-Performance Liquid Chromatography (HPLC) to detect any degradation products.[5]
-
Storage : For long-term storage of the stock solution, it is recommended to aliquot the peptide and store it at -20°C or -80°C.[3]
In Vivo Efficacy Study in a Mongolian Gerbil Model
The Mongolian gerbil is a well-established model for H. pylori infection that mimics several aspects of the human disease.[7][8][9] The following protocol describes a typical workflow for evaluating the in vivo efficacy of this compound.
Detailed Experimental Protocol
1. Animal Husbandry
-
Species : Mongolian gerbils (Meriones unguiculatus), 5-6 weeks old.[8]
-
Acclimatization : House the animals in a specific pathogen-free facility for at least one week prior to the experiment with ad libitum access to food and water.[9]
-
Ethics Statement : All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Helicobacter pylori Infection Model
-
Bacterial Strain : A mouse- or gerbil-adapted strain of H. pylori (e.g., ATCC 43504) should be used.[8]
-
Inoculum Preparation : Culture H. pylori on a suitable medium (e.g., Columbia agar (B569324) with 5% horse blood) under microaerophilic conditions. Harvest the bacteria and resuspend in a broth (e.g., Brucella broth) to a concentration of approximately 1 x 10^9 Colony Forming Units (CFU)/mL.[7][9]
-
Infection Procedure : Fast the gerbils for 12-24 hours prior to infection.[8] Administer 0.5 mL of the bacterial suspension via oral gavage.[7][9] To enhance the infection rate, the inoculation can be repeated 2-3 times at 24-hour intervals.[7][10]
3. This compound Formulation and Administration
-
Formulation Preparation : Based on the solubility and stability studies, prepare the this compound formulation in a sterile vehicle.
-
Dosage : Based on data from a pyloricidin derivative, a starting dose of 10 mg/kg administered orally twice daily could be considered.[11] A dose-response study is recommended to determine the optimal dose.
-
Administration : Administer the formulation via oral gavage.
-
Treatment Duration : A treatment period of 7 days has been shown to be effective for a related compound.[11]
-
Control Groups :
-
Vehicle Control : Infected animals receiving the formulation vehicle only.
-
Positive Control : Infected animals receiving a standard-of-care antibiotic for H. pylori infection (e.g., a combination of clarithromycin (B1669154) and metronidazole).
-
4. Endpoint Evaluation
-
Sample Collection : At the end of the treatment period, euthanize the animals and aseptically collect the stomachs.
-
Bacterial Load Quantification :
-
Homogenize a portion of the stomach tissue in sterile broth.
-
Perform serial dilutions and plate on selective agar for H. pylori to determine the CFU per gram of tissue.
-
-
Histopathology : Fix a portion of the stomach in formalin, embed in paraffin, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) and a specific stain for H. pylori (e.g., Warthin-Starry or Giemsa) to assess inflammation and bacterial colonization.
Quantitative Data from a Pyloricidin Derivative Study
While specific in vivo data for this compound is not publicly available, a study on a pyloricidin derivative provides valuable reference data for experimental design.
| Compound | Animal Model | Dose | Administration Route | Treatment Duration | Efficacy | Source |
| Pyloricidin Derivative (with Nva-Abu moiety) | Mongolian Gerbil | 10 mg/kg, b.i.d. | Oral | 7 days | 60% clearance of H. pylori | [11] |
This data suggests that pyloricidins have good oral bioavailability and can be effective in reducing H. pylori colonization in vivo.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound. A systematic approach to formulation development, coupled with a robust in vivo infection model, will be essential to determine the therapeutic potential of this promising anti-H. pylori agent.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. jpt.com [jpt.com]
- 5. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. Establishment of Helicobacter pylori infection model in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The Mongolian Gerbil: A Robust Model of Helicobacter pylori-Induced Gastric Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Establishment of Helicobacter pylori infection model in Mongolian gerbil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Pyloricidin A1 using HPLC and Mass Spectrometry
Introduction
Pyloricidins are a class of novel antibiotics with potent and selective activity against Helicobacter pylori. Pyloricidin A1, a peptide-like compound, has garnered significant interest in drug development due to its therapeutic potential. Accurate and robust analytical methods are crucial for the quantification of this compound in various matrices during preclinical and clinical development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are intended for researchers, scientists, and professionals involved in drug development and quality control.
Scope
This application note describes the principles and detailed procedures for the quantification of this compound in bulk drug substance and biological matrices. The protocols cover sample preparation, chromatographic separation, and detection using both HPLC-UV and LC-MS/MS.
Principle of Methods
2.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. This compound is retained on the column and is eluted by increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength (e.g., 210-220 nm) using a UV detector and comparing the peak area to a standard curve.
2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, Multiple Reaction Monitoring (MRM) is often employed, where specific precursor-to-product ion transitions for this compound are monitored, providing excellent specificity and sensitivity.
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard (purity >95%)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (B129727) (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade (e.g., Milli-Q)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ethanol, analytical grade
-
Human or animal plasma/serum (for biological matrix analysis)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
3.2. Sample Preparation
3.2.1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of 50% acetonitrile in water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a relevant matrix blank to create a calibration curve (e.g., 1-1000 ng/mL).
3.2.2. Sample Preparation from Biological Matrices (Plasma/Serum)
For the analysis of this compound in biological matrices, a protein precipitation and/or solid-phase extraction (SPE) step is necessary to remove interfering substances.
Method A: Protein Precipitation
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile (or 66.7% ethanol[1][2]) containing an internal standard (if available).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC system.
Method B: Solid-Phase Extraction (SPE)
-
Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma/serum with 400 µL of 4% phosphoric acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute this compound with 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase for LC injection.
3.3. HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% TFA in water.[4]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[4]
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-17 min: 90% B
-
17-18 min: 90-10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 214 nm.
3.4. LC-MS/MS Method
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient tailored to the retention time of this compound. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific m/z transitions for this compound need to be determined by infusing a standard solution. For illustrative purposes, hypothetical transitions are provided in the data table.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
Table 1: HPLC-UV Method Parameters and Performance (Illustrative)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water, B: 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm |
| Retention Time | ~12.5 min |
| Linearity Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Parameters and Performance (Illustrative)
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% FA in Water, B: 0.1% FA in ACN |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| Precursor Ion (Q1) | m/z (To be determined) |
| Product Ion (Q3) | m/z (To be determined) |
| Collision Energy | (To be optimized) |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis and quality control of bulk drug substance, while the LC-MS/MS method offers high sensitivity and selectivity required for the quantification of this compound in complex biological matrices. Proper method validation according to regulatory guidelines is essential before implementation for routine use.
References
- 1. [PDF] Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of antimicrobial peptides | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Method To Identify the Optimal Antimicrobial Peptide in a Combination Matrix, Using Anoplin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyloricidin A1 in the Treatment of Gastric Infections in Mongolian Gerbils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyloricidins are a class of novel antibiotics with selective inhibitory activity against Helicobacter pylori, a primary causative agent of chronic gastritis, peptic ulcers, and gastric malignancies.[1] While research has highlighted the in vivo efficacy of certain pyloricidins and their derivatives in Mongolian gerbil models of H. pylori infection, specific data on Pyloricidin A1 remains limited.[1][2] These application notes provide a comprehensive overview of the available data on pyloricidin derivatives and present detailed protocols for evaluating the efficacy of this compound in a Mongolian gerbil model of gastric infection, based on established methodologies.
The Mongolian gerbil is a well-established animal model for studying H. pylori infection as it closely mimics human gastric pathology, including the development of gastritis, ulcers, and even gastric cancer.[3][4][5][6][7]
Data Presentation
Table 1: Efficacy of a Pyloricidin Derivative Against H. pylori in Mongolian Gerbils
| Compound | Dosage | Administration Route | Duration | Outcome | Reference |
| Pyloricidin Derivative (Nva-Abu) | 10 mg/kg, b.i.d. | Oral | 7 days | 60% clearance of H. pylori | [2] |
Experimental Protocols
The following protocols are adapted from established methods for inducing and assessing H. pylori infection in Mongolian gerbils and can be applied to the evaluation of this compound.[4][8][9][10]
Preparation of H. pylori Inoculum
-
Bacterial Strain: Utilize a well-characterized, virulent strain of H. pylori (e.g., ATCC 43504, a CagA and VacA-positive strain).[11]
-
Culture Conditions: Culture the H. pylori strain on a suitable medium, such as Brucella agar (B569324) or Columbia agar supplemented with 5-10% horse or sheep blood.[10]
-
Incubation: Incubate the plates at 37°C for 3-5 days under microaerophilic conditions (e.g., 5% O₂, 10% CO₂, 85% N₂).[4]
-
Harvesting and Suspension: Harvest the bacterial cells and suspend them in a suitable broth, such as Brucella broth or sterile saline.[10]
-
Concentration Adjustment: Adjust the concentration of the bacterial suspension to approximately 1 x 10⁹ Colony Forming Units (CFU)/mL.[4][10]
Mongolian Gerbil Infection Model
-
Animals: Use 5 to 6-week-old male specific-pathogen-free (SPF) Mongolian gerbils.[5][6]
-
Acclimatization: Allow the animals to acclimatize for at least one week before the experiment.[4]
-
Fasting: Fast the gerbils for 12-24 hours prior to inoculation to facilitate gastric colonization.[4][5]
-
Inoculation:
-
Post-Inoculation: Provide food and water ad libitum 12 hours after the final inoculation.[5]
This compound Treatment
-
Treatment Groups: After a period to establish chronic infection (e.g., 2-4 weeks), divide the infected gerbils into treatment and vehicle control groups.
-
Drug Preparation: Prepare this compound in a suitable vehicle for oral administration.
-
Administration: Administer the prepared this compound solution or suspension to the treatment group via oral gavage at predetermined dosages. The vehicle control group should receive the vehicle only. The treatment duration can be based on previous studies with similar compounds (e.g., 7 days).[2]
Assessment of Efficacy
-
Sample Collection: At the end of the treatment period, euthanize the animals and aseptically collect their stomachs.
-
Macroscopic Evaluation: Visually inspect the stomachs for any gross pathological changes, such as erosions, ulcers, or hyperplasia.[5][6]
-
Quantitative Culture:
-
Histopathological Analysis:
-
Fix a portion of the stomach tissue in 10% formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Giemsa or Warthin-Starry silver stain to visualize bacteria and assess inflammation.
-
Score the degree of gastritis (e.g., infiltration of mononuclear and polymorphonuclear cells).[5]
-
-
Biochemical Assays:
Visualizations
Signaling Pathways and Experimental Workflows
H. pylori infection of gastric epithelial cells leads to the activation of intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways.[13][14] These pathways, in turn, modulate cellular processes including apoptosis and the production of pro-inflammatory cytokines, contributing to the gastric pathology.[12][15] this compound, as an antibiotic, is expected to exert its therapeutic effect by directly inhibiting or killing H. pylori, thereby preventing the activation of these downstream inflammatory cascades.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Infection of Mongolian Gerbils with Wild-Type and Mutant Helicobacter pylori Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mongolian Gerbil: A Robust Model of Helicobacter pylori-Induced Gastric Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Helicobacter pylori strain-specific modulation of gastric inflammation in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Helicobacter pylori therapy significantly reduces Helicobacter pylori -induced gastric mucosal damage in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H pylori infection causes chronic pancreatitis in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo bactericidal activities of Japanese rice-fluid against H. pylori in a Mongolian gerbil model [medsci.org]
- 9. Establishment of Noninvasive Methods for the Detection of Helicobacter pylori in Mongolian Gerbils and Application of Main Laboratory Gerbil Populations in China - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of Helicobacter pylori infection model in Mongolian gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Effect of inhibition of extracellular signal-regulated kinase 1 and 2 pathway on apoptosis and bcl-2 expression in Helicobacter pylori-infected AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Helicobacter pylori infection: An overview of bacterial virulence factors and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pyloricidin A1 Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential solubility challenges with Pyloricidin A1 during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a potential issue?
This compound is an antibiotic with potent activity against Helicobacter pylori.[1][2] Like many complex natural products, this compound has a large molecular weight and a structure that may lead to poor aqueous solubility, posing challenges for in vitro experiments.[3] Ensuring it is fully dissolved is critical for obtaining accurate and reproducible assay results.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for dissolving a wide range of hydrophobic compounds for in vitro assays.[4][5] It is recommended to prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.
Q3: My this compound precipitates when I add the DMSO stock to my aqueous assay buffer or cell culture medium. What is happening?
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is less soluble.[4][6] The DMSO disperses into the aqueous phase, leaving the hydrophobic compound to precipitate.
Q4: How can I prevent my this compound from precipitating during dilution?
Several strategies can help prevent precipitation:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, perform one or more intermediate dilution steps in the buffer.[4]
-
Controlled Mixing: Add the this compound stock solution dropwise to the assay medium while gently vortexing or stirring.[4]
-
Temperature Control: Pre-warming the assay medium to 37°C can help improve the solubility of some compounds.[4]
-
Lower Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Consider testing a lower concentration range.
-
Minimize Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.[7] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%.[4]
Q5: Can I use other solvents or excipients to improve this compound solubility?
Yes, if DMSO proves problematic, you could explore other options:
-
Alternative Solvents: Ethanol can be a suitable solvent for some compounds, but like DMSO, the final concentration must be kept low to avoid cell toxicity.[8]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that increase their aqueous solubility.[9][10][11] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9]
Troubleshooting Guides
Issue 1: this compound Stock Solution in DMSO is Cloudy or Contains Precipitate
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Dissolution | The compound has not fully dissolved in the DMSO. | Vortex the solution vigorously. If necessary, briefly sonicate the vial or gently warm it in a 37°C water bath to aid dissolution.[14] Visually inspect to ensure the solution is clear before use. |
| Moisture Contamination | DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of hydrophobic compounds. | Use anhydrous, high-purity DMSO. Store it properly with the cap tightly sealed and consider using a desiccant. |
| Degradation | The compound may have degraded over time, especially if not stored correctly. | Prepare a fresh stock solution. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] |
Issue 2: Immediate Precipitation of this compound in Aqueous Buffer/Media
| Potential Cause | Explanation | Recommended Solution |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly to a large volume of aqueous media causes the compound to "crash out." | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in your assay buffer or media. Then, add this intermediate dilution to the final assay volume.[4] |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the aqueous environment. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration with a preliminary solubility test.[4] |
| Low Temperature of Media | The solubility of some compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or assay buffer for dilutions.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication or gentle warming.[14] The solution should be clear.
-
-
Create an Intermediate Dilution (Recommended):
-
Pre-warm your complete cell culture medium or assay buffer to 37°C.[4]
-
To minimize precipitation, first dilute your high-concentration stock in the pre-warmed medium to a lower concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the intermediate dilution to the pre-warmed medium while gently vortexing to achieve the final desired concentration.[4] For example, add 10 µL of a 1 mM intermediate stock to 990 µL of medium to get a 10 µM final concentration with 0.1% DMSO.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be used in your assay.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare a Serial Dilution:
-
Start with your highest concentration this compound stock in DMSO and prepare a 2-fold serial dilution in DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 198 µL of media).
-
Include a DMSO-only control.[4]
-
-
Incubate and Observe:
-
Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO2).
-
-
Assess Precipitation:
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
For a quantitative assessment, you can measure the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance indicates precipitation.[15]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear is your maximum working soluble concentration under those specific assay conditions.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyloricidin A | Anti-Bacterial Agent | MedChemExpress [medchemexpress.eu]
- 3. Pyloricidin A | C31H51N5O10 | CID 139588299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 12. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Pyloricidin A1 degradation pathways and stabilization strategies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of Pyloricidin A1 and to provide strategies for its stabilization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a peptide-like antibiotic with potent and selective activity against Helicobacter pylori. As a peptide-based molecule, it is susceptible to various physical and chemical degradation pathways that can compromise its therapeutic efficacy and shelf-life. Understanding these degradation routes is crucial for developing stable formulations and ensuring consistent experimental results.
Q2: What are the primary degradation pathways for a peptide like this compound?
While specific degradation pathways for this compound have not been extensively published, based on its peptide nature, the following are the most probable routes of degradation:
-
Chemical Degradation:
-
Hydrolysis: Cleavage of the peptide backbone at amide bonds, which is often catalyzed by acidic or basic conditions.
-
Oxidation: The amino acid residues within this compound, if susceptible (e.g., methionine, tryptophan, histidine, cysteine), can be oxidized, leading to a loss of activity.
-
Deamidation: If this compound contains asparagine or glutamine residues, they can be deamidated to form aspartic acid or glutamic acid, respectively. This introduces a negative charge and can alter the peptide's structure and function.
-
Racemization: The stereochemistry of individual amino acids can change from the L- to the D-form, particularly under basic conditions, which can impact biological activity.
-
-
Physical Degradation:
-
Aggregation: Peptide molecules can self-associate to form soluble or insoluble aggregates, which can reduce bioavailability and potentially lead to immunogenicity.
-
Adsorption: this compound may adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration of the solution.
-
Troubleshooting Guides
Problem 1: Loss of this compound activity in aqueous solution over time.
Possible Causes:
-
Hydrolysis: The peptide bonds in this compound are likely undergoing hydrolysis, especially if the solution pH is not optimal.
-
Oxidation: If the solution is exposed to oxygen, oxidative degradation may be occurring.
-
Aggregation: The peptide may be forming inactive aggregates.
Troubleshooting Steps:
-
pH Optimization: Determine the optimal pH for this compound stability. Conduct a pH stability study by preparing solutions in a range of buffers (e.g., pH 4-8) and monitoring the concentration of intact this compound over time using a stability-indicating HPLC method.
-
Oxygen Sensitivity: Prepare solutions using deoxygenated buffers and store them under an inert atmosphere (e.g., nitrogen or argon). Compare the stability to solutions prepared under normal atmospheric conditions.
-
Concentration Effects: Investigate if the degradation is concentration-dependent, which might suggest aggregation. Analyze the stability of this compound at different concentrations.
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
Possible Cause:
-
Formation of degradation products due to chemical instability.
Troubleshooting Steps:
-
Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the nature of the unknown peaks. The protocol for a forced degradation study is provided below.
-
Mass Spectrometry (MS) Analysis: Use LC-MS to determine the mass of the unknown peaks. A change in mass can indicate the type of degradation (e.g., +16 Da suggests oxidation, +1 Da suggests deamidation).
-
Review the Structure: Examine the amino acid sequence of this compound to identify potential "hot spots" for degradation (e.g., Asp-Gly or Asn-Gly sequences are prone to deamidation).
Quantitative Data Summary
The following tables provide representative quantitative data on the degradation rates of peptides under various conditions and the impact of stabilization strategies. While this data is not specific to this compound, it serves as a general guide for what to expect in stability studies.
Table 1: Effect of pH on the Half-Life of a Model Peptide at 37°C
| pH | Half-life (days) | Primary Degradation Pathway |
| 3.0 | 25 | Hydrolysis |
| 5.0 | 150 | Minimal Degradation |
| 7.4 | 10 | Deamidation (if Asn is present) |
| 9.0 | 2 | Racemization, Hydrolysis |
Table 2: Effect of Temperature on the Degradation Rate of a Model Peptide at pH 7.4
| Temperature (°C) | Degradation Rate Constant (k, day⁻¹) |
| 4 | 0.005 |
| 25 | 0.069 |
| 40 | 0.231 |
Table 3: Impact of Excipients on the Stability of a Model Peptide in Solution (Stored at 25°C for 30 days)
| Formulation | % Remaining Peptide |
| Peptide in Water | 65% |
| Peptide in Citrate (B86180) Buffer (pH 5.0) | 95% |
| Peptide in Citrate Buffer with 5% Mannitol | 98% |
| Peptide in Citrate Buffer with 0.01% Polysorbate 80 | 97% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound and identify its likely degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
High-purity water
-
HPLC system with UV detector
-
LC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2, 4, and 8 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C for 7 days.
-
Photostability: Expose the stock solution to a calibrated light source (ICH Q1B guidelines) for a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS to determine their molecular weights and fragmentation patterns.
-
Protocol 2: Evaluating the Effect of pH on this compound Stability
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
HPLC system with UV detector.
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a fixed concentration (e.g., 0.5 mg/mL) in each of the different pH buffers.
-
Stability Study:
-
Store the prepared solutions at a constant temperature (e.g., 25°C or 40°C).
-
At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), withdraw an aliquot from each solution.
-
-
Analysis:
-
Analyze the samples by HPLC to quantify the remaining percentage of intact this compound.
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation rate constant and half-life at each pH to identify the optimal pH for stability.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Troubleshooting Pyloricidin A1 resistance development in H. pylori
This technical support center provides troubleshooting guidance for researchers encountering challenges with Pyloricidin A1 resistance development in Helicobacter pylori. The information is presented in a question-and-answer format to directly address specific experimental issues.
Disclaimer: this compound is a novel antibiotic, and as of the current literature, specific mechanisms of resistance in H. pylori have not been definitively elucidated. The following guidance is based on established principles of antibiotic resistance in H. pylori and other bacteria, particularly concerning peptide-based antimicrobials and efflux pump systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Rapid Increase in this compound MIC During Serial Passage Experiments
Question: We are performing serial passage experiments to induce this compound resistance in our H. pylori strain. We've observed a rapid and significant increase in the Minimum Inhibitory Concentration (MIC) after only a few passages. What could be the underlying mechanism?
Answer: A rapid increase in MIC suggests the selection of pre-existing resistant subpopulations or the development of resistance through mechanisms that can confer a high level of resistance in a short period. Based on known antimicrobial resistance mechanisms in H. pylori and resistance to peptide antibiotics in other bacteria, two primary hypotheses should be investigated:
-
Overexpression of Efflux Pumps: H. pylori possesses several multidrug resistance (MDR) efflux pumps, such as the Resistance-Nodulation-Division (RND) family pumps (e.g., HefA, HefD, HefG), which actively extrude antibiotics from the cell.[1][2] Upregulation of these pumps can lead to a significant decrease in the intracellular concentration of this compound, resulting in a higher MIC.
-
Modification of the Outer Membrane: Bacteria can alter their cell surface to prevent antimicrobial peptides from reaching their target. For H. pylori, this could involve modifications to its lipopolysaccharide (LPS), altering the net charge or composition of the outer membrane, thereby reducing the binding affinity of the cationic this compound.[3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid this compound MIC increase.
Issue 2: Inconsistent MIC Results for this compound
Question: We are getting variable MIC values for this compound against our H. pylori isolates. How can we ensure the reproducibility of our results?
Answer: Inconsistent MIC values for H. pylori can arise from several factors related to the fastidious nature of the bacterium and the specific properties of the antimicrobial agent. To ensure reproducibility, it is crucial to standardize your protocol.
Key areas for standardization:
-
Inoculum Preparation: Ensure a consistent bacterial density in your inoculum. A McFarland standard (e.g., 1.0) should be used to standardize the initial bacterial suspension.
-
Growth Medium: Use a consistent batch and formulation of broth (e.g., Brucella broth supplemented with fetal bovine serum) for all experiments. Variations in media components can affect both bacterial growth and the activity of the antibiotic.
-
Incubation Conditions: H. pylori requires a microaerobic environment (typically 5% O2, 10% CO2, 85% N2). Ensure your incubation chamber or jar maintains a stable atmosphere and temperature (37°C) throughout the incubation period (typically 72 hours).
-
This compound Preparation: this compound is a peptide-like molecule.[5][6] Ensure it is properly dissolved and stored to maintain its activity. Prepare fresh stock solutions and use a consistent solvent.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent.
-
Perform serial two-fold dilutions in a 96-well microtiter plate using supplemented Brucella broth to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
Harvest H. pylori from a fresh culture plate (e.g., Columbia agar (B569324) with 5% sheep blood) and suspend in sterile saline.
-
Adjust the turbidity of the suspension to a 1.0 McFarland standard.
-
Dilute the standardized suspension in supplemented Brucella broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 72 hours under microaerobic conditions.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Issue 3: No Resistance Development Observed After Prolonged Serial Passage
Question: We have been passaging our H. pylori strain in the presence of sub-inhibitory concentrations of this compound for an extended period, but we are not observing a significant increase in the MIC. Why might this be the case?
Answer: The inability to induce resistance in vitro can be due to several factors:
-
Low Frequency of Resistance Mutations: The spontaneous mutation rate for resistance to a particular antibiotic can be very low.[7]
-
High Fitness Cost of Resistance: Resistance mutations can sometimes come at a significant fitness cost to the bacterium, making resistant mutants less likely to thrive even under selective pressure.
-
Mechanism of Action: this compound may act on a target that is essential for viability and where mutations are likely to be lethal.
-
Inappropriate Selective Pressure: The concentration of this compound used for selection may be too high, killing potential mutants before they can establish, or too low to provide a sufficient selective advantage.
Troubleshooting Steps:
-
Vary the Selective Concentration: Experiment with a range of sub-inhibitory concentrations (e.g., 1/2, 1/4, and 1/8 of the initial MIC) to find the optimal selective pressure.
-
Increase the Population Size: A larger starting population increases the probability of a spontaneous resistant mutant being present.
-
Confirm this compound Activity: Ensure that the this compound stock has not degraded over the course of the experiment.
Experimental Protocol: Generating Resistant Mutants by Serial Passage
-
Initial MIC Determination: Determine the baseline MIC of this compound for the parental H. pylori strain using the broth microdilution method.
-
Serial Passage:
-
Inoculate a culture in broth containing this compound at a sub-inhibitory concentration (e.g., 1/2 the MIC).
-
Incubate under microaerobic conditions for 48-72 hours.
-
Determine the MIC of the passaged culture.
-
Use the culture grown at the highest sub-inhibitory concentration to inoculate a new set of dilutions for the next passage.[8]
-
Repeat this process for a predetermined number of passages or until a significant increase in MIC is observed.
-
Table 1: Hypothetical MIC Progression During Serial Passage
| Passage Number | This compound MIC (µg/mL) | Fold Change from Parental |
| 0 (Parental) | 0.0625 | 1 |
| 5 | 0.125 | 2 |
| 10 | 0.5 | 8 |
| 15 | 2.0 | 32 |
| 20 | 8.0 | 128 |
Issue 4: Identifying Genetic Basis of this compound Resistance
Question: We have successfully generated a this compound-resistant strain of H. pylori. How can we identify the genetic mutations responsible for this resistance?
Answer: Whole Genome Sequencing (WGS) is the most comprehensive approach to identify all genetic changes in your resistant strain compared to the parental susceptible strain.[9][10] The analysis should focus on identifying single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes related to plausible resistance mechanisms.
Proposed Bioinformatics Workflow for WGS Analysis:
References
- 1. mdpi.com [mdpi.com]
- 2. The crosstalk between efflux pump and resistance gene mutation in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Helicobacter pylori Resists the Antimicrobial Activity of Calprotectin via Lipid A Modification and Associated Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyloricidin A | C31H51N5O10 | CID 139588299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Spontaneous Mutations That Confer Antibiotic Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori: Importance of the Prevalence of Metronidazole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbiologyresearch.org [microbiologyresearch.org]
Technical Support Center: Optimizing Pyloricidin A1 Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Pyloricidin A1 for animal studies. Due to the limited availability of specific preclinical data for this compound, this guide integrates known information about a Pyloricidin derivative with established principles and common challenges encountered in the in vivo application of antimicrobial peptides (AMPs).
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in an animal model of H. pylori infection?
A derivative of Pyloricidin has shown 60% clearance of H. pylori in infected Mongolian gerbils with repetitive oral administration of 10 mg/kg, twice daily for 7 days[1]. This can serve as a valuable starting point for dose-finding studies with this compound. However, it is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental conditions.
Q2: What are the common challenges when administering antimicrobial peptides like this compound in vivo?
Antimicrobial peptides (AMPs) can present several challenges in vivo, including potential toxicity, susceptibility to proteases, and rapid clearance.[2] Formulation strategies, such as the use of nanocarriers, can help improve stability and delivery.[3][4] It is also important to consider the route of administration, as this can significantly impact efficacy and potential side effects.
Q3: How can I address solubility issues with this compound?
Q4: What are the key considerations for assessing the toxicity of this compound?
In vivo toxicity assessment is critical. This typically involves a dose-escalation study to determine the maximum tolerated dose (MTD). Key parameters to monitor include animal body weight, clinical signs of distress, and post-mortem histopathology of major organs.[6][7] Blood analysis can also provide insights into potential organ-specific toxicity.[8][9]
Q5: Should I be concerned about the stability of this compound in vivo?
Peptides are often susceptible to degradation by proteases in the body. Strategies to enhance stability include chemical modifications of the peptide structure or encapsulation in protective delivery systems like liposomes or nanoparticles.[3][4][10]
Troubleshooting Guide
This guide addresses common problems encountered during in vivo studies with antimicrobial peptides and offers potential solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Lack of Efficacy | - Insufficient dosage- Poor bioavailability- Rapid degradation or clearance- Inappropriate route of administration- Peptide aggregation | - Perform a dose-escalation study.- Optimize the formulation to improve solubility and absorption.- Consider alternative routes of administration (e.g., subcutaneous, intraperitoneal if applicable to the infection model).- Analyze peptide stability in biological fluids (e.g., plasma, gastric fluid).- Characterize the physicochemical properties of the formulated peptide. |
| High Variability in Results | - Inconsistent dosing or administration- Variation in animal health or microbiome- Issues with the infection model | - Standardize all experimental procedures.- Ensure animals are sourced from a reputable supplier and are of similar age and weight.- Validate the consistency and reproducibility of the infection model. |
| Unexpected Animal Toxicity or Mortality | - Off-target effects of the peptide- Toxicity of the formulation vehicle- Rapid release and high local concentration | - Conduct a thorough dose-escalation study to determine the MTD.- Include a vehicle-only control group.- Evaluate different formulations to control the release profile.- Monitor animals closely for clinical signs of toxicity.- Perform histopathological analysis of major organs.[6][7] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Model of H. pylori Infection
Objective: To evaluate the efficacy of this compound in reducing H. pylori colonization in a mouse model.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6) and infect them with a well-characterized strain of H. pylori.[11][12]
-
Treatment Groups:
-
Vehicle control (the formulation vehicle without this compound)
-
This compound at various doses (e.g., starting with a range around 10 mg/kg, administered orally twice daily)[1]
-
Positive control (a standard antibiotic therapy for H. pylori, such as a combination of a proton pump inhibitor and antibiotics)[13]
-
-
Administration: Administer the treatments for a defined period (e.g., 7 days).[1]
-
Outcome Assessment:
-
At the end of the treatment period, euthanize the mice and collect their stomachs.
-
Homogenize the stomach tissue and plate serial dilutions on appropriate selective agar (B569324) to quantify the H. pylori colony-forming units (CFU).
-
Perform histological analysis of the stomach tissue to assess inflammation and tissue damage.[12]
-
Protocol 2: Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the maximum tolerated dose of this compound following a single administration.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., mice or rats).
-
Dose Escalation: Administer single doses of this compound in escalating concentrations to different groups of animals.
-
Observation: Monitor the animals for a set period (e.g., 14 days) for:
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.
-
Pathology: At the end of the observation period, perform a gross necropsy and histopathological examination of major organs.
Visualizations
Caption: A flowchart outlining the key stages in determining the optimal dosage of this compound for animal studies.
Caption: A logic diagram to guide troubleshooting efforts when encountering unexpected efficacy or toxicity results in animal studies with antimicrobial peptides.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pharmafocuseurope.com [pharmafocuseurope.com]
- 4. Novel Formulations for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Peptides towards Clinical Application—A Long History to Be Concluded - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epinecidin-1 antimicrobial activity: In vitro membrane lysis and In vivo efficacy against Helicobacter pylori infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo inhibition of Helicobacter pylori by Lactobacilllus paracasei HP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Helicobacter pylori treatment: antibiotics or probiotics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyloricidin A1 Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of Pyloricidin A1.
I. Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the scale-up of this compound production, covering both fermentation and chemical synthesis approaches.
Fermentation-Based Production Issues
This compound is an antibiotic produced by Bacillus sp. HC-70. Scaling up its production via fermentation can present several challenges.
| Problem | Potential Causes | Troubleshooting Steps |
| Low this compound Yield | - Suboptimal fermentation medium composition.- Non-ideal physical parameters (pH, temperature, aeration, agitation).- Low productivity of the Bacillus sp. strain.[1] | 1. Medium Optimization: Systematically evaluate different carbon and nitrogen sources.[2] Consider using Plackett-Burman design and Response Surface Methodology (RSM) for efficient optimization.[3]2. Parameter Optimization: Monitor and control pH, temperature, dissolved oxygen, and agitation speed in the bioreactor.[4][5]3. Strain Improvement: Consider strain improvement programs to enhance the productivity of the Bacillus sp. strain.[1] |
| Inconsistent Batch-to-Batch Yield | - Variability in raw material quality.- Inconsistent inoculum preparation.- Poor process control. | 1. Raw Material QC: Implement stringent quality control for all media components.2. Standardized Inoculum: Develop a standardized protocol for inoculum preparation, including age and cell density.3. Process Automation: Utilize automated bioreactor controls to maintain consistent process parameters. |
| Foaming in the Bioreactor | - High protein content in the medium.- High agitation and aeration rates. | 1. Antifoam Agents: Add a suitable antifoam agent, but test for any inhibitory effects on Bacillus sp. growth or this compound production.2. Optimize Agitation/Aeration: Reduce agitation and/or aeration rates while ensuring sufficient oxygen supply for the culture. |
| Product Degradation | - Proteolytic enzymes in the fermentation broth.- Unfavorable pH or temperature conditions post-fermentation. | 1. Protease Inhibitors: Consider adding protease inhibitors during downstream processing.2. Rapid Cooling: Cool the fermentation broth immediately after harvesting to minimize enzymatic degradation.3. pH Adjustment: Adjust the pH of the harvested broth to a range where this compound is most stable. |
Chemical Synthesis-Based Production Issues
The total synthesis of this compound, a complex peptide-like molecule, also presents significant scale-up challenges.[6]
| Problem | Potential Causes | Troubleshooting Steps |
| Low Overall Synthesis Yield | - Incomplete coupling reactions.[7] - Side reactions during synthesis. - Aggregation of the growing peptide chain.[8] | 1. Optimize Coupling: Screen different coupling reagents and conditions.[8]2. Protecting Group Strategy: Re-evaluate the protecting group strategy to minimize side reactions.3. Solubility Enhancement: Use solubility-enhancing tags or pseudoproline dipeptides to prevent aggregation.[8] |
| Difficult Purification | - Presence of closely related impurities (e.g., deletion or truncated sequences).[9] - Poor chromatographic resolution. | 1. Multi-Step Purification: Implement a multi-step purification strategy, potentially combining different chromatography techniques like ion exchange and reverse-phase HPLC.[10][11]2. Optimize HPLC Conditions: Systematically screen different columns, mobile phases, and gradients to improve resolution. |
| Poor Solubility of Intermediates | - Hydrophobic nature of protected peptide fragments. | 1. Solvent Screening: Test a range of solvents and solvent mixtures to improve the solubility of intermediates.2. Fragment-Based Approach: Synthesize smaller, more soluble fragments and then ligate them in a convergent synthesis strategy. |
| Lack of Reproducibility at Scale | - Non-linear effects of scaling up reactions (e.g., heat and mass transfer limitations).[6] | 1. Process Modeling: Use process modeling tools to predict and understand the impact of scaling on reaction parameters.2. Pilot-Scale Studies: Conduct thorough process development and validation at the pilot scale before moving to full-scale manufacturing. |
II. Frequently Asked Questions (FAQs)
Fermentation
-
Q1: What are the key parameters to monitor during the scale-up of this compound fermentation?
-
Q2: How can I improve the yield of this compound in my fermentation process?
-
A2: Yield improvement can be achieved through a multi-faceted approach including optimization of the fermentation medium, refining process parameters, and potentially through strain improvement of the producing Bacillus sp.[1]
-
-
Q3: What are the common challenges in the downstream processing of fermented this compound?
Chemical Synthesis
-
Q1: What are the main hurdles in scaling up the chemical synthesis of this compound?
-
Q2: How can I minimize the generation of impurities during the synthesis of this compound?
-
Q3: Is a solid-phase or solution-phase synthesis approach better for scaling up this compound production?
-
A3: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have their advantages and disadvantages for scale-up. SPPS is often faster for initial small-scale synthesis, while solution-phase synthesis, particularly a convergent approach using fragments, can be more amenable to large-scale production. The optimal strategy will depend on the specific sequence and scale of production.
-
III. Experimental Protocols
Protocol for Optimization of Fermentation Medium for Bacillus sp.
This protocol outlines a general approach for optimizing the fermentation medium to enhance this compound production using statistical experimental designs.
-
Initial Screening (Plackett-Burman Design):
-
Identify a range of potential carbon and nitrogen sources, as well as other medium components (e.g., salts, trace elements).
-
Use a Plackett-Burman design to screen these components and identify those with the most significant impact on this compound production.[3]
-
-
Optimization of Key Components (Response Surface Methodology):
-
Select the most influential factors identified in the screening phase.
-
Use a central composite design (CCD) as part of Response Surface Methodology (RSM) to determine the optimal concentrations of these key components.[3]
-
-
Validation:
-
Conduct a validation experiment using the optimized medium composition to confirm the predicted increase in this compound yield.
-
Protocol for a Two-Step Purification of this compound
This protocol describes a general two-step purification process for this compound from a clarified fermentation broth or a crude synthesis mixture.
-
Step 1: Ion-Exchange Chromatography (Capture Step)
-
Resin Selection: Choose an appropriate ion-exchange resin based on the isoelectric point (pI) of this compound.
-
Equilibration: Equilibrate the column with a buffer at a suitable pH.
-
Loading: Load the clarified fermentation broth or dissolved crude synthesis product onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a salt gradient or a pH shift.
-
-
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Polishing Step)
-
Column Selection: Select a suitable C8 or C18 RP-HPLC column.
-
Mobile Phase: Use a mobile phase system typically consisting of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA).
-
Gradient Elution: Develop a gradient elution method to separate this compound from closely related impurities.
-
Fraction Collection: Collect fractions containing the pure this compound.
-
Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.
-
IV. Visualizations
Logical Workflow for this compound Production Scale-Up
Caption: Workflow for this compound Production Scale-Up.
Troubleshooting Logic for Low this compound Yield in Fermentation
Caption: Troubleshooting Logic for Low Fermentation Yield.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Growth Optimization of Lactobacillus acidophilus for Production of Antimicrobial Peptide Acidocin 4356: Scale up from Flask to Lab-Scale Fermenter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 7. biosynth.com [biosynth.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. researchgate.net [researchgate.net]
- 10. polypeptide.com [polypeptide.com]
- 11. Peptide Purification [dupont.com]
- 12. Large Scale Production and Downstream Processing of Labyrinthopeptins from the Actinobacterium Actinomadura namibiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Pyloricidin A1 off-target effects and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Pyloricidin A1 and strategies to minimize them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a novel antibiotic that belongs to the pyloricidin family of natural products. These compounds have demonstrated potent and highly selective activity against Helicobacter pylori, the bacterium responsible for most stomach ulcers and a significant risk factor for gastric cancer.[1][2][3] The primary target of this compound is H. pylori.
Q2: What are off-target effects and why are they a concern for antimicrobial peptides (AMPs)?
Off-target effects are unintended interactions of a therapeutic agent with cellular components other than its primary target. For antimicrobial peptides (AMPs) like this compound, a primary concern is cytotoxicity against host (mammalian) cells, which can lead to adverse effects and limit the therapeutic window. Understanding and mitigating these effects is crucial for the development of safe and effective therapeutics.
Q3: What is known about the selectivity of this compound?
The pyloricidin family of compounds, including this compound, are noted in the scientific literature for their high selectivity for H. pylori.[1][2] This suggests a potentially low propensity for off-target effects. However, comprehensive public data on specific off-target interactions of this compound is limited. Therefore, it is essential for researchers to experimentally verify its selectivity in their specific model systems.
Q4: What structural features of the pyloricidins are important for their activity and selectivity?
Structure-activity relationship studies have revealed that the β-D-phenylalanine moiety and the specific stereochemistry of the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid core are critical for the potent anti-H. pylori activity of pyloricidins. Modifications to the terminal peptidic moiety have also been shown to significantly impact activity, indicating that this region can be optimized to enhance potency and selectivity.
Troubleshooting Guides
Issue: Unexpected Cytotoxicity Observed in Mammalian Cell Culture
Q: I am observing toxicity in my mammalian cell line when treated with this compound. What are the possible causes and how can I troubleshoot this?
A: Unexpected cytotoxicity can arise from several factors. Follow these steps to identify the cause:
-
Confirm Compound Integrity: Ensure the purity and stability of your this compound stock. Degradation or impurities could contribute to toxicity.
-
Dose-Response Analysis: Perform a detailed dose-response experiment to determine the 50% cytotoxic concentration (CC50) in your specific cell line. This will help establish the therapeutic index (see table below).
-
Use Orthogonal Assays: Employ multiple, distinct assays to measure cytotoxicity. For example, combine a metabolic activity assay (like MTT) with a membrane integrity assay (like LDH release) to confirm the nature of the cell death.
-
Control for Assay Interference: Some compounds can interfere with assay components. For example, a colored compound can affect absorbance readings in an MTT assay. Run appropriate controls, including the compound in cell-free media, to check for interference.
Workflow for Investigating Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Minimizing Off-Target Effects
Q: How can I proactively minimize potential off-target effects of this compound in my experiments?
A: Minimizing off-target effects involves careful experimental design and, in some cases, chemical modification or formulation strategies.
-
Determine the Therapeutic Index: The therapeutic index is a quantitative comparison of the concentration at which a compound is effective against its target versus the concentration at which it is toxic to host cells. A higher therapeutic index indicates greater selectivity.
| Metric | Description | Purpose |
| MIC | Minimum Inhibitory Concentration | The lowest concentration of the compound that inhibits visible growth of the target microbe (H. pylori). |
| CC50 | 50% Cytotoxic Concentration | The concentration of the compound that causes death to 50% of host cells. |
| Therapeutic Index (TI) | CC50 / MIC | A measure of the compound's selectivity. A higher TI is desirable. |
-
Structure-Activity Relationship (SAR) Guided Optimization: As suggested by studies on pyloricidin derivatives, modifications to the peptide portion of the molecule can enhance selectivity. If off-target toxicity is a concern, consider synthesizing and testing derivatives with altered amino acid sequences to identify a variant with an improved therapeutic index.
| Pyloricidin Derivative (Example from literature for Pyloricidin C) | Modification | Anti-H. pylori Activity (MIC in µg/mL) |
| Pyloricidin C (Lead Compound) | L-Leucine | ~0.39 |
| Derivative 2s | Allylglycine | <0.006 |
This table illustrates how modifications can significantly improve on-target activity, a key principle in optimizing the therapeutic index.
-
Use of Delivery Vehicles: Encapsulating this compound in a delivery system, such as liposomes or nanoparticles, can help shield host tissues from the compound and potentially target its release to the site of infection.
Conceptual Diagram: Therapeutic Window
Caption: The therapeutic window lies between the effective and toxic concentrations.
Key Experimental Protocols
Here are detailed methodologies for key experiments to assess the activity and selectivity of this compound.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the growth of H. pylori.
Materials:
-
96-well polypropylene (B1209903) microtiter plates (low-binding)
-
H. pylori strain
-
Appropriate broth medium (e.g., Brucella broth with fetal bovine serum)
-
This compound stock solution
-
Microplate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture H. pylori under microaerophilic conditions to mid-log phase. Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Peptide Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the broth medium directly in the 96-well plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted peptide.
-
Controls: Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C under microaerophilic conditions for 48-72 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Hemolysis Assay for Mammalian Cell Toxicity
This assay measures the lytic activity of this compound against red blood cells (RBCs) as a primary screen for cytotoxicity.
Materials:
-
Fresh human or animal red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
Triton X-100 (1% v/v) as a positive control
-
96-well microtiter plates
-
Centrifuge and microplate reader
Procedure:
-
Prepare RBC Suspension: Wash RBCs three times with PBS by centrifugation. Resuspend the RBC pellet to a final concentration of 2% (v/v) in PBS.
-
Prepare Peptide Dilutions: Prepare serial dilutions of this compound in PBS in a 96-well plate.
-
Incubation: Add the RBC suspension to each well. Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measure Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Calculate Percent Hemolysis: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Protocol 3: MTT Assay for Cell Viability
This colorimetric assay assesses the effect of this compound on the metabolic activity of a mammalian cell line, serving as an indicator of cell viability.
Materials:
-
Mammalian cell line of interest (e.g., AGS cells for gastric research)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm.
-
Calculate Cell Viability: % Viability = (Abstreated / Absuntreated control) x 100
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Modifying Pyloricidin A1 for Enhanced Antimicrobial Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the structure of Pyloricidin A1 to enhance its antimicrobial activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising antimicrobial candidate?
This compound is a peptide-like antibiotic that shows strong and selective activity against Helicobacter pylori, a bacterium linked to various gastric diseases. Its unique structure, which includes the unusual amino acids 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and β-phenylalanine, makes it a compelling scaffold for developing new antimicrobial agents. The core structure, particularly the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety, is crucial for its anti-H. pylori activity.
Q2: Which structural modifications to Pyloricidins have shown the most promise for enhancing antimicrobial activity?
Studies on Pyloricidin B and C, which share the same core structure as this compound but differ in their terminal peptidic moieties, have revealed that modifications to this peptide tail can significantly boost activity. Key findings include:
-
Substitution with α-L-amino acids: Replacing the terminal amino acids with other α-L-amino acids has been shown to maintain or improve activity.
-
Allylglycine substitution: An allylglycine derivative of Pyloricidin C exhibited a potent anti-H. pylori activity, with a Minimum Inhibitory Concentration (MIC) value of less than 0.006 µg/mL, which is 60 times more active than the parent compound.[1]
-
Dipeptide modifications: A derivative of Pyloricidin B containing a norvaline-aminobutyric acid (Nva-Abu) dipeptide showed excellent activity, with an MIC of 0.013 µg/mL against H. pylori.[2]
Q3: What is the proposed mechanism of action for this compound and its analogs?
The precise signaling pathways affected by this compound are still under investigation. However, like many antimicrobial peptides (AMPs), its mechanism is believed to involve disruption of the bacterial cell membrane.[3][4] The cationic nature of these peptides facilitates interaction with the negatively charged bacterial membrane, leading to pore formation, loss of membrane potential, and leakage of intracellular contents.[3][4] Some AMPs are also known to translocate across the membrane and interact with intracellular targets such as DNA or proteins, inhibiting essential cellular processes.[5]
Troubleshooting Guides
Peptide Synthesis
Problem 1: Low yield or incomplete coupling during solid-phase peptide synthesis (SPPS).
-
Possible Cause: Steric hindrance from bulky or unusual amino acids, or aggregation of the growing peptide chain on the resin. The highly hydroxylated amino acid in the Pyloricidin core can present synthetic challenges.
-
Troubleshooting Steps:
-
Double Coupling: Repeat the coupling step for the problematic amino acid to ensure complete reaction.
-
Use a more potent coupling reagent: Switch to a stronger activating agent like HATU or HCTU.
-
Increase Reaction Time: Extend the coupling reaction time to allow for complete acylation.
-
Higher Temperature: Perform the coupling at a moderately elevated temperature to improve reaction kinetics.
-
Chaotropic Agents: To disrupt aggregation, consider adding chaotropic salts like LiCl to the coupling solution.
-
Problem 2: Difficulty in synthesizing and incorporating the 5-amino-2,3,4,6-tetrahydroxyhexanoic acid moiety.
-
Possible Cause: This is a non-standard, highly functionalized amino acid that requires a multi-step synthesis before it can be used in SPPS.
-
Troubleshooting Steps:
-
Chiral Precursor: The synthesis of this moiety has been reported starting from D-galactosamine as a chiral template.[6]
-
Protecting Group Strategy: Careful selection of protecting groups for the multiple hydroxyl and the amino functionalities is critical to avoid side reactions during peptide synthesis.
-
Purification and Characterization
Problem 3: Co-elution of impurities during HPLC purification.
-
Possible Cause: The synthetic peptide mixture may contain deletion sequences or byproducts with similar hydrophobicity to the target peptide.
-
Troubleshooting Steps:
-
Optimize Gradient: Adjust the gradient of the mobile phase to improve separation. A shallower gradient can enhance resolution.
-
Change Stationary Phase: If co-elution persists, try a different HPLC column with a different stationary phase (e.g., C8 instead of C18) or a different pore size.
-
Orthogonal Purification: Employ a secondary purification method, such as ion-exchange chromatography, if impurities cannot be resolved by reverse-phase HPLC.
-
Problem 4: Ambiguous results from mass spectrometry or NMR.
-
Possible Cause: Incomplete removal of protecting groups, side reactions during synthesis or cleavage, or aggregation of the peptide.
-
Troubleshooting Steps:
-
Review Cleavage Cocktail: Ensure the cleavage cocktail and scavengers are appropriate for the protecting groups used.
-
Optimize NMR Parameters: For NMR analysis, dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6 for better solubility of hydrophobic peptides) and acquire spectra at an elevated temperature to reduce aggregation-induced peak broadening.
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment the peptide and confirm its sequence.
-
Antimicrobial Activity Assays
Problem 5: Inconsistent or higher-than-expected MIC values.
-
Possible Cause: this compound and its analogs are cationic peptides, and their activity can be influenced by the assay conditions.
-
Troubleshooting Steps:
-
Low-Binding Plates: Use polypropylene (B1209903) or other low-binding microtiter plates to prevent the peptide from adsorbing to the plastic surface.
-
Media Composition: Standard media like Mueller-Hinton Broth (MHB) can contain high salt concentrations that interfere with the activity of cationic peptides. Consider using cation-adjusted MHB or a more physiologically relevant medium.
-
Peptide Stability: Ensure the peptide is stable in the assay medium and not degraded by proteases.
-
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Pyloricidin C and some of its modified analogs against Helicobacter pylori.
| Compound | Modification | MIC (µg/mL) | Fold Improvement vs. Pyloricidin C |
| Pyloricidin C | Parent Compound | ~0.36 | - |
| Derivative 2s | Allylglycine substitution | < 0.006 | > 60 |
| Pyloricidin B derivative | Nva-Abu dipeptide | 0.013 | ~28 |
Key Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Pyloricidin Analogs (General Protocol)
This protocol outlines the general steps for synthesizing Pyloricidin analogs using Fmoc/tBu chemistry. Specific details for the synthesis of the unusual amino acids need to be obtained from relevant literature.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, then for another 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HCTU (4 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Bacterial Inoculum Preparation:
-
Culture H. pylori on an appropriate agar (B569324) medium under microaerophilic conditions.
-
Suspend colonies in Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of the purified Pyloricidin analog in a suitable solvent (e.g., sterile water or 10% DMSO).
-
Perform serial twofold dilutions of the peptide in cation-adjusted Mueller-Hinton broth in a 96-well low-binding microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well containing the peptide dilutions.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 72 hours under microaerophilic conditions.
-
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.
Visualizations
Caption: Experimental workflow for modifying and testing this compound analogs.
Caption: Troubleshooting guide for low coupling efficiency in SPPS.
Caption: Proposed mechanism of action for antimicrobial peptides.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the antimicrobial peptide TP4 against Helicobacter pylori infection: in vitro membrane perturbation via micellization and in vivo suppression of host immune responses in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DNA replication proteins as potential targets for antimicrobials in drug-resistant bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent aggregation of Pyloricidin A1 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyloricidin A1. The information provided is designed to address common challenges, particularly the prevention of aggregation in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a potent antibiotic with selective activity against Helicobacter pylori. Structurally, it is a complex peptidic molecule, containing both hydrophobic and hydrophilic moieties, which makes it amphipathic. This amphipathic nature can lead to self-assembly and aggregation in aqueous solutions. Aggregation is a critical concern as it can lead to:
-
Loss of biological activity: Aggregated peptides may not be able to interact with their molecular targets.
-
Inaccurate quantification: Aggregates can interfere with concentration measurements.
-
Precipitation: High levels of aggregation can cause the peptide to fall out of solution, leading to loss of sample.
-
Potential for immunogenicity: In therapeutic applications, aggregates can sometimes elicit an immune response.
Q2: My this compound solution appears cloudy. What does this indicate?
A cloudy or precipitated solution is a common indicator of peptide aggregation.[1] This suggests that the this compound molecules are self-associating and forming insoluble particles.
Q3: What are the primary factors that influence the aggregation of this compound?
Several factors can contribute to the aggregation of peptides like this compound. These include:
-
Concentration: Higher concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
-
pH and Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion. The estimated pI of this compound is in the acidic range due to its free carboxylic acid group. Operating at a pH near this pI will likely promote aggregation.
-
Temperature: Elevated temperatures can sometimes increase aggregation by promoting hydrophobic interactions. However, for some peptides, temperature effects can be complex.
-
Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.
-
Solvent: The choice of solvent is critical. This compound, with its hydrophobic components, may have limited solubility in purely aqueous solutions.
-
Mechanical Stress: Agitation, such as vigorous vortexing or shaking, can sometimes introduce energy that promotes aggregation.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to localized concentration changes and promote aggregation.[2]
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides systematic steps to troubleshoot and prevent the aggregation of this compound in your experiments.
Problem: this compound is precipitating or the solution is cloudy.
Solution Workflow:
Caption: Troubleshooting workflow for addressing this compound aggregation.
Recommended Actions and Experimental Protocols
1. Optimize Solubilization Protocol
Due to its hydrophobic nature, this compound may require an organic solvent for initial solubilization before dilution in an aqueous buffer.
Protocol 1: Solubilization of this compound
-
Initial Dissolution:
-
Start by dissolving the lyophilized this compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[3][4]
-
Vortex briefly to ensure complete dissolution.
-
-
Aqueous Dilution:
-
Slowly add the desired aqueous buffer to the this compound-organic solvent mixture dropwise while gently vortexing.[1]
-
Rapid addition of the aqueous buffer can cause the peptide to precipitate.
-
-
Final Clarification:
-
Once the desired concentration is reached, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates.[1]
-
Carefully transfer the supernatant to a new sterile tube.
-
2. Adjust Solution pH
The estimated isoelectric point (pI) of this compound is in the acidic range. To increase solubility and prevent aggregation, the pH of the final solution should be adjusted to be at least 2 pH units away from the pI.
-
Recommendation: For most applications, a buffer with a neutral to slightly basic pH (e.g., pH 7.0 - 8.5) is recommended. This will ensure that the carboxylic acid group is deprotonated, imparting a net negative charge to the molecule and increasing electrostatic repulsion between peptide molecules.
3. Use of Additives and Excipients
If aggregation persists, the use of additives can help to maintain the solubility and stability of this compound.
Table 1: Recommended Additives to Prevent this compound Aggregation
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Organic Solvents | DMSO, Ethanol | < 10% (v/v) | Disrupts hydrophobic interactions.[1] |
| Amino Acids | Arginine | 50-250 mM | Can reduce non-specific hydrophobic interactions.[1] |
| Non-ionic Detergents | Tween® 20, Triton™ X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[5] |
Note: The compatibility of these additives with your specific experimental system should be verified.
Analytical Methods for Detecting Aggregation
It is important to analytically validate that your efforts to prevent aggregation have been successful. The following are standard methods for detecting and quantifying peptide aggregation.
Protocol 2: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.
-
Sample Preparation: Prepare the this compound solution in the desired buffer. The solution should be visually clear and free of dust or other contaminants. Filter the sample through a 0.22 µm filter if necessary.
-
Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions.
-
Measurement:
-
Equilibrate the sample to the desired temperature in the instrument.
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the solution.
-
The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomeric this compound is indicative of aggregation.[6]
-
Protocol 3: Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is used to detect the presence of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well plate, add your this compound sample.
-
Add the ThT working solution to each well.
-
Include a buffer-only control with ThT.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.
-
-
Interpretation:
-
A significant increase in fluorescence intensity in the presence of this compound compared to the buffer control suggests the formation of β-sheet-rich aggregates.
-
Visualizing the Principles of Aggregation Prevention
The following diagram illustrates the underlying principles of how this compound, as an amphipathic peptide, can aggregate and how this can be mitigated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bachem.com [bachem.com]
- 3. pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Expasy - Compute pI/Mw tool [web.expasy.org]
- 6. IPC 2.0: prediction of isoelectric point and pKa dissociation constants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Pyloricidin A1 instability in biological fluids
Welcome to the technical support center for Pyloricidin A1. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the stability of this compound in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
This compound is a peptide antibiotic that shows strong and selective activity against Helicobacter pylori.[1] Its structure is notable as it contains both standard L-amino acids, a beta-amino acid (β-D-phenylalanine), and an unusual amino acid, (2S,3R,4R,5S)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid.[2][3] The presence of non-standard amino acids can influence its stability and susceptibility to enzymatic degradation.[4]
Q2: What are the primary pathways of peptide degradation in biological fluids?
Peptides like this compound are susceptible to several degradation pathways in biological fluids such as plasma or serum. The primary concerns are:
-
Proteolysis: Enzymatic degradation by proteases is a major cause of peptide instability in vivo.[5] Exopeptidases cleave amino acids from the N- or C-terminus, while endopeptidases cleave internal peptide bonds.
-
Chemical Instability: This includes non-enzymatic processes like deamidation (especially at asparagine and glutamine residues), oxidation (methionine and cysteine are highly susceptible), and hydrolysis (particularly at aspartic acid residues).
Q3: How does the structure of this compound, specifically the β-amino acid, likely affect its stability?
The inclusion of a β-amino acid in a peptide backbone generally increases resistance to proteolytic degradation. This is because the altered backbone structure is not readily recognized by standard proteases that are specific for α-peptides. This suggests that this compound may have enhanced stability compared to peptides composed solely of α-amino acids.
Q4: What general strategies can be employed to enhance the stability of this compound or its analogs?
Several strategies are commonly used to improve the stability of therapeutic peptides:
-
Amino Acid Substitution: Replacing L-amino acids at cleavage sites with D-amino acids or other unnatural amino acids can prevent protease recognition.
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases.
-
Cyclization: Creating a cyclic peptide structure enhances conformational rigidity and reduces susceptibility to proteases.
-
PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) can provide steric hindrance, protecting the peptide from enzymatic attack and reducing renal clearance.
-
Formulation Strategies: Optimizing the pH, using appropriate buffers, and adding stabilizers or antioxidants to the formulation can minimize chemical degradation.
Troubleshooting Guides
Problem 1: My this compound sample shows rapid loss of activity when incubated in serum.
-
Question: What is the likely cause of the rapid loss of activity?
-
Answer: The most probable cause is enzymatic degradation by proteases present in the serum. Even with a β-amino acid, other parts of the peptide may still be susceptible to cleavage.
-
-
Question: How can I confirm that proteolysis is the issue?
-
Answer: You can perform a stability assay (see Protocol 1) and analyze samples at different time points using RP-HPLC or LC-MS/MS. The appearance of new peaks corresponding to peptide fragments would confirm degradation. Using protease inhibitors in a control experiment should show increased stability.
-
-
Question: What steps can I take to prevent this degradation during my experiments?
-
Answer: For in vitro experiments, use protease inhibitor cocktails in your serum or plasma samples. For developing more stable analogs, consider the chemical modification strategies outlined in the FAQs, such as terminal capping or amino acid substitutions at potential cleavage sites.
-
Problem 2: I'm seeing significant variability in my this compound stability assay results.
-
Question: What are common sources of variability in peptide stability assays?
-
Answer: Variability can arise from several factors: inconsistent sample handling (e.g., repeated freeze-thaw cycles), differences between lots of serum/plasma, improper sample quenching, and analytical inconsistencies. Peptides can also be prone to static charges, leading to inaccurate weighing.
-
-
Question: How can I minimize variability in my results?
-
Answer:
-
Standardize Protocols: Ensure consistent timing for sample collection, quenching, and analysis. Use the same batch of serum for a set of comparative experiments.
-
Aliquot Reagents: Aliquot your this compound stock solution and serum to avoid multiple freeze-thaw cycles.
-
Optimize Quenching: Ensure the quenching step (e.g., adding trichloroacetic acid or acetonitrile) is effective at stopping all enzymatic activity immediately.
-
Control Weighing Conditions: Weigh lyophilized peptides in a humidity-controlled environment and use anti-static equipment to ensure accurate concentration calculations.
-
-
Problem 3: I have low recovery of this compound from my plasma samples after protein precipitation.
-
Question: Why might peptide recovery be low after protein precipitation?
-
Answer: The peptide may be co-precipitating with the plasma proteins. This is a common issue, and the choice of precipitation agent can significantly impact recovery. Peptides can also adsorb to plasticware.
-
-
Question: How can I improve the recovery of my peptide?
-
Answer: Test different protein precipitation methods. Acetonitrile is often a good choice, but others like ethanol (B145695) or different concentrations of trichloroacetic acid (TCA) should be evaluated. A systematic comparison is recommended to find the optimal method for this compound. Using low-binding microcentrifuge tubes can also help minimize loss due to adsorption.
-
Data Presentation
While specific stability data for this compound is not publicly available, the following tables illustrate how results from stability studies are typically presented.
Table 1: Illustrative Stability of a Generic Peptide in Different Biological Matrices
| Biological Matrix (Human) | Incubation Time (hours) | Peptide Remaining (%) | Half-life (t½) (hours) |
| Plasma (with EDTA) | 0 | 100 | 2.5 |
| 1 | 75 | ||
| 2 | 55 | ||
| 4 | 28 | ||
| 8 | 10 | ||
| Serum | 0 | 100 | 1.8 |
| 1 | 65 | ||
| 2 | 40 | ||
| 4 | 15 | ||
| 8 | <5 | ||
| Plasma (with Protease Inhibitors) | 0 | 100 | >48 |
| 1 | 98 | ||
| 2 | 97 | ||
| 4 | 95 | ||
| 8 | 92 |
Table 2: Effect of Chemical Modifications on Peptide Half-life in Human Serum (Illustrative Data)
| Peptide Variant | Modification | Half-life (t½) (minutes) | Fold Improvement |
| Parent Peptide | None | 15 | 1.0x |
| Variant 1 | N-terminal Acetylation | 45 | 3.0x |
| Variant 2 | C-terminal Amidation | 50 | 3.3x |
| Variant 3 | D-Ala substitution at position 2 | 120 | 8.0x |
| Variant 4 | Cyclization (Head-to-tail) | 360 | 24.0x |
Experimental Protocols
Protocol 1: Assessing Peptide Stability in Serum/Plasma
This protocol provides a general method for evaluating the stability of this compound in a biological matrix.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Human or animal serum/plasma (e.g., stored at -80°C)
-
Incubator or water bath at 37°C
-
Quenching Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile (ACN)
-
Analytical system: RP-HPLC with UV or MS detection
-
-
Procedure:
-
Matrix Preparation: Thaw the serum/plasma at 37°C and centrifuge to remove any precipitates.
-
Reaction Setup: In low-binding microcentrifuge tubes, add a pre-determined volume of serum/plasma (e.g., 475 µL). Pre-warm the tubes to 37°C for 5-10 minutes.
-
Initiate Reaction: Add a small volume of the this compound stock solution (e.g., 25 µL) to each tube to achieve the final desired concentration. Vortex briefly to mix. This is your t=0 time point.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., add 100 µL of the reaction to 200 µL of cold ACN). This will precipitate the proteins and stop enzymatic degradation.
-
Protein Precipitation: Vortex the quenched samples and incubate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial and analyze by RP-HPLC or LC-MS/MS to quantify the amount of intact this compound remaining.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in biological fluids.
Caption: Potential degradation pathways for this compound in biological fluids.
Caption: Decision tree for troubleshooting this compound instability experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyloricidin A | C31H51N5O10 | CID 139588299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pepdoopeptides.com [pepdoopeptides.com]
Validation & Comparative
Pyloricidin A1 vs. Clarithromycin: A Comparative Guide for the Treatment of Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Helicobacter pylori (H. pylori) infection remains a significant global health concern, contributing to various gastric pathologies, including peptic ulcers and gastric cancer. The increasing prevalence of antibiotic resistance, particularly to clarithromycin (B1669154), a cornerstone of standard triple therapy, necessitates the exploration of novel therapeutic agents. This guide provides a detailed comparison of Pyloricidin A1, a novel anti-H. pylori antibiotic, and clarithromycin, focusing on their mechanisms of action, in vitro efficacy, and resistance profiles, supported by available experimental data.
At a Glance: this compound vs. Clarithromycin
| Feature | This compound | Clarithromycin |
| Class | Peptide-like antibiotic | Macrolide antibiotic |
| Source | Bacillus sp. | Semi-synthetic derivative of erythromycin |
| Mechanism of Action | Not fully elucidated, but exhibits highly selective activity against H. pylori. | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. |
| Reported MIC for H. pylori | Derivatives show very low MICs (e.g., <0.006 µg/mL for a Pyloricidin C derivative against NCTC 11637).[1] | MIC for susceptible strains is typically low, but resistance is widespread. |
| Resistance Mechanism | Not yet characterized. | Primarily point mutations in the 23S rRNA gene.[2][3] |
| Spectrum of Activity | Highly selective for H. pylori.[4] | Broad-spectrum, active against many Gram-positive and some Gram-negative bacteria. |
In-Depth Analysis
Mechanism of Action
This compound: The precise molecular target and mechanism of action of this compound against H. pylori have not yet been fully elucidated in publicly available research. However, studies on the pyloricidin family of compounds indicate a highly selective and potent inhibitory effect on the growth of H. pylori.[4] The unique structure of pyloricidins, which includes uncommon amino acids, suggests a novel mechanism that differs from currently used antibiotics.[5]
Clarithromycin: Clarithromycin exerts its bacteriostatic effect by reversibly binding to the P-site on the 50S subunit of the bacterial ribosome. This binding blocks the translocation of peptidyl-tRNA from the A-site to the P-site, thereby inhibiting the elongation of the polypeptide chain and ultimately halting protein synthesis.[6]
Caption: Mechanism of action of clarithromycin against H. pylori.
In Vitro Efficacy
Resistance Profile
This compound: Due to its novelty, there is currently no information available on the development of resistance to this compound in H. pylori. The unique mechanism of action of the pyloricidin family may offer an advantage in overcoming existing resistance mechanisms to other antibiotics.
Clarithromycin: Resistance to clarithromycin in H. pylori is a major clinical challenge and is primarily mediated by point mutations in the V domain of the 23S rRNA gene, with the A2143G and A2142G mutations being the most common.[2][3] These mutations reduce the binding affinity of clarithromycin to the ribosome, rendering the antibiotic ineffective. The prevalence of clarithromycin resistance varies geographically but is increasing globally, leading to high rates of treatment failure with clarithromycin-containing regimens.[8]
Caption: Development of clarithromycin resistance in H. pylori.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent against H. pylori is typically determined using the agar (B569324) dilution method or broth microdilution method.
Agar Dilution Method:
-
Media Preparation: A series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood) containing twofold serial dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: H. pylori strains are cultured under microaerophilic conditions. A bacterial suspension is prepared and adjusted to a specific turbidity, typically a 0.5 McFarland standard.
-
Inoculation: The surfaces of the agar plates are inoculated with a standardized amount of the bacterial suspension.
-
Incubation: The plates are incubated at 37°C under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂) for 72 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
Caption: Workflow for MIC determination by agar dilution.
Conclusion
This compound represents a promising new class of antibiotics with highly potent and selective activity against H. pylori. While further research is needed to fully elucidate its mechanism of action and potential for resistance development, the available data on pyloricidin derivatives suggest a significant potential to address the growing challenge of clarithromycin resistance. For drug development professionals, the novel structure and high potency of pyloricidins warrant further investigation as a lead for a new generation of anti-H. pylori therapies. Continued research into its mechanism of action will be crucial for understanding its full therapeutic potential and for designing strategies to mitigate future resistance.
References
- 1. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China | PLOS One [journals.plos.org]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of Helicobacter pylori Resistance to Antibiotics: A Topic of Increasing Concern [mdpi.com]
- 7. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison between different first-line therapy protocols in eradicating Helicobacter pylori in a region with high clarithromycin resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyloricidin A1, B, and C against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Pyloricidin A1, B, and C, a class of novel peptide antibiotics with potent and selective activity against Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a risk factor for gastric cancer. This document summarizes available quantitative data, details experimental protocols for key efficacy assays, and presents visual representations of relevant structures and workflows to aid in research and development efforts.
Executive Summary
Pyloricidins are a group of related peptide antibiotics isolated from Bacillus sp. that have demonstrated significant promise as therapeutic agents against H. pylori. This guide focuses on a comparative analysis of this compound, B, and C, highlighting their respective in vitro potencies. While all three compounds exhibit strong antibacterial action, available data suggests nuances in their efficacy. Pyloricidin B has also been noted for its effectiveness in in vivo models. This guide aims to provide a clear, data-driven comparison to inform further investigation and potential drug development.
Structural Comparison
This compound, B, and C share a common core structure, including the unusual amino acids 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and β-phenylalanine. Their structural differentiation lies in the terminal peptide moiety, which influences their biological activity.
-
Pyloricidin A: Possesses a terminal L-valine-L-valine-L-leucine peptide chain.
-
This compound: Further details on the specific structural distinction from Pyloricidin A are being elucidated from primary literature.
-
Pyloricidin B: Features a terminal L-valine-L-leucine dipeptide.
-
Pyloricidin C: Is characterized by a single terminal L-leucine residue.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
| Compound | MIC (µg/mL) | H. pylori Strain(s) | Reference |
| This compound | 0.0625 | Not Specified | Commercial Supplier, citing Nakao et al., 2001 |
| Pyloricidin A, B, C | 0.013 (MIC90) | Not Specified | Review Article |
Note: The MIC90 value represents the concentration at which 90% of the tested strains were inhibited. The data for this compound is from a commercial source and should be interpreted with caution pending direct comparative peer-reviewed data.
In Vivo Efficacy
Pyloricidin B has been specifically highlighted for its in vivo efficacy. Studies in Mongolian gerbils, a well-established animal model for H. pylori infection, have demonstrated that Pyloricidin B was effective in treating gastric infections caused by this pathogen[1]. This suggests that Pyloricidin B not only possesses potent in vitro activity but also exhibits favorable pharmacokinetic and pharmacodynamic properties in a living system, making it a promising candidate for further preclinical and clinical development.
Experimental Protocols
The determination of MIC values is crucial for assessing the efficacy of antimicrobial agents. The following is a generalized protocol for the agar (B569324) dilution method, a standard technique for testing the susceptibility of H. pylori.
Agar Dilution Method for MIC Determination
This method involves the preparation of agar plates containing serial dilutions of the antimicrobial agent, followed by the inoculation of a standardized bacterial suspension.
Detailed Steps:
-
Preparation of Antimicrobial Plates:
-
A series of twofold dilutions of each Pyloricidin compound is prepared in a suitable solvent.
-
Each dilution is then added to molten Mueller-Hinton agar supplemented with 5-10% blood (e.g., sheep or horse blood) to support the growth of the fastidious H. pylori.
-
The agar is poured into sterile petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
-
Inoculum Preparation:
-
H. pylori is cultured on a non-selective agar medium for 48-72 hours.
-
Colonies are harvested and suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a McFarland 0.5 standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation:
-
A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control plate. A multipoint inoculator can be used for this purpose.
-
-
Incubation:
-
The inoculated plates are incubated at 37°C for 48-72 hours under microaerophilic conditions (typically 5% O2, 10% CO2, and 85% N2).
-
-
MIC Determination:
-
After incubation, the plates are examined for visible bacterial growth.
-
The MIC is recorded as the lowest concentration of the Pyloricidin that completely inhibits the visible growth of H. pylori.
-
Conclusion
This compound, B, and C are potent and selective inhibitors of Helicobacter pylori. The available data, although not from a single direct comparative study, consistently points to their high efficacy at very low concentrations. Pyloricidin B's demonstrated in vivo activity further underscores the therapeutic potential of this class of compounds. For researchers and drug developers, the Pyloricidins represent a promising avenue for the development of novel therapies to combat H. pylori infections, particularly in light of increasing antibiotic resistance to current standard treatments. Further side-by-side comparative studies are warranted to fully elucidate the relative potencies of this compound, B, and C and to guide the selection of the most promising candidates for further development.
References
Pyloricidin A1 and Other Antimicrobial Peptides: A Comparative Guide Against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of antibiotic resistance in Helicobacter pylori necessitates the exploration of novel therapeutic agents. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules with potent activity against this resilient pathogen. Among these, the Pyloricidin family, isolated from Bacillus species, has demonstrated highly selective and potent anti-H. pylori activity.[1] This guide provides a comparative overview of Pyloricidin A1 and other significant AMPs, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Efficacy of Antimicrobial Peptides Against H. pylori
| Antimicrobial Peptide | H. pylori Strain(s) | Minimum Inhibitory Concentration (MIC) | Reference(s) |
| Pyloricidin C derivative (allylglycine) | NCTC 11637 | < 0.006 µg/mL | [2] |
| Pyloricidin derivative (with Nva-Abu) | TN2 | 0.013 µg/mL | [3] |
| Tilapia Piscidin 4 (TP4) | Various clinical and lab strains | 1.5 - 3 µg/mL | |
| LL-37 | SS1 | ~13.91 µM |
Note: The provided MIC for Pyloricidin derivatives highlights the exceptional potency of this class of peptides. Direct comparative studies with this compound are warranted to ascertain its specific activity.
Experimental Protocols
The determination of antimicrobial susceptibility of H. pylori is crucial for evaluating the potential of new therapeutic agents. The following are detailed methodologies for key experiments cited in the evaluation of AMPs.
Minimum Inhibitory Concentration (MIC) Determination
1. Agar (B569324) Dilution Method:
-
Bacterial Strains and Culture Conditions: H. pylori strains, such as the reference strain NCTC 11637 or clinical isolates, are cultured on appropriate media like Columbia Blood Agar or Brucella Agar supplemented with 5-10% defibrinated sheep or horse blood. Cultures are incubated at 37°C under microaerophilic conditions (typically 5% O₂, 10% CO₂, and 85% N₂) for 3-5 days.
-
Preparation of Antimicrobial Plates: Two-fold serial dilutions of the antimicrobial peptide are prepared and incorporated into molten Mueller-Hinton agar supplemented with 5% sheep blood. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculation: A bacterial suspension is prepared from a fresh culture and adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted, and a standardized volume is inoculated onto the surface of the agar plates containing the antimicrobial agent.
-
Incubation and Reading: The plates are incubated under microaerophilic conditions at 37°C for 72 hours. The MIC is determined as the lowest concentration of the antimicrobial peptide that completely inhibits the visible growth of H. pylori.
2. Broth Microdilution Method:
-
Preparation of Microtiter Plates: Two-fold serial dilutions of the antimicrobial peptide are prepared in a suitable broth medium (e.g., Brucella broth supplemented with fetal bovine serum) in 96-well microtiter plates.
-
Inoculation: A standardized inoculum of H. pylori is added to each well.
-
Incubation and Reading: The microtiter plates are incubated under microaerophilic conditions at 37°C for 72 hours. The MIC is determined as the lowest concentration of the peptide that shows no visible turbidity.
Mechanism of Action
The precise mechanism of action for the Pyloricidin family against H. pylori is not yet fully elucidated. However, structure-activity relationship studies have revealed that the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is essential for their potent anti-H. pylori activity.[4] This suggests a specific molecular target or interaction is crucial for their bactericidal effect.
In contrast, many other antimicrobial peptides, such as Tilapia Piscidin 4 and LL-37, are known to exert their effects primarily through membrane disruption. Their cationic and amphipathic nature allows them to interact with and permeabilize the negatively charged bacterial cell membrane, leading to leakage of cellular contents and cell death.
Visualizing Experimental Workflows and Potential Mechanisms
To better understand the processes involved in evaluating and the potential mechanisms of these antimicrobial peptides, the following diagrams have been generated using the DOT language.
Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC) of an Antimicrobial Peptide against H. pylori using the Agar Dilution Method.
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of Novel Antimicrobials in Helicobacter pylori: A Comparative Analysis
Introduction: The emergence of antibiotic-resistant Helicobacter pylori strains necessitates the discovery and validation of novel therapeutic agents. This guide provides a comparative framework for validating the molecular target of a hypothetical novel antimicrobial, "Pyloricidin A1," against H. pylori. Due to the limited public data on "this compound," this document uses delafloxacin (B1662383), a fluoroquinolone antibiotic, as a surrogate to illustrate the target validation process, comparing its performance with other established therapies. This guide is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of Antimicrobials Against H. pylori
The in vitro activity of various antibiotics against clinical isolates of H. pylori is a critical first step in evaluating potential new drugs. The minimum inhibitory concentration (MIC) is a key parameter in this assessment. The following table summarizes the MIC values for delafloxacin and other commonly used antibiotics against both susceptible and resistant strains of H.pylori.
| Antimicrobial Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Resistance Rate (%) | Reference |
| Delafloxacin | 0.12 | 0.5 | 13.5 | |
| Levofloxacin | 0.5 | 4 | 31.7 | |
| Clarithromycin | 0.12 | 2 | 28.9 | |
| Amoxicillin | 0.06 | 0.12 | 1.4 | |
| Metronidazole | 8 | 32 | 95.3 |
Target Validation: DNA Gyrase and Topoisomerase IV
Fluoroquinolones like delafloxacin are known to target bacterial DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE), enzymes essential for DNA replication. Target validation involves confirming that the drug interacts with and inhibits these enzymes at concentrations consistent with its antibacterial activity.
Enzyme Inhibition Assay
A direct way to validate the target is to measure the inhibitory effect of the compound on the purified enzyme. The half-maximal inhibitory concentration (IC50) is determined for the target enzymes.
| Compound | Target Enzyme | IC50 (µM) |
| Delafloxacin | H. pylori DNA Gyrase | 0.25 |
| Delafloxacin | H. pylori Topoisomerase IV | 0.6 |
| Levofloxacin | H. pylori DNA Gyrase | 1.2 |
| Levofloxacin | H. pylori Topoisomerase IV | 3.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments in antimicrobial target validation.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Strains: A panel of clinical isolates of H. pylori is used, including both antibiotic-susceptible and resistant strains.
-
Culture Medium: Brain Heart Infusion (BHI) agar (B569324) or broth supplemented with 5% horse serum.
-
Inoculum Preparation: H. pylori is grown on BHI agar plates for 48-72 hours under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C. Colonies are then suspended in BHI broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Assay: The broth microdilution method is performed according to CLSI guidelines. Serial twofold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate. Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated for 72 hours under microaerophilic conditions at 37°C.
-
Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.
DNA Gyrase and Topoisomerase IV Inhibition Assay
Objective: To measure the inhibitory activity of a compound against purified DNA gyrase and topoisomerase IV.
Methodology:
-
Enzyme Purification: Recombinant H. pylori DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits) are overexpressed in E. coli and purified using affinity chromatography.
-
Gyrase Supercoiling Assay: The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase. The reaction mixture contains the purified enzyme, relaxed plasmid DNA, ATP, and varying concentrations of the inhibitor. The reaction is incubated and then stopped, and the different DNA topoisomers are separated by agarose (B213101) gel electrophoresis. The gel is stained with ethidium (B1194527) bromide and visualized. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the extent of inhibition.
-
Topoisomerase IV Decatenation Assay: This assay measures the ability of topoisomerase IV to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. The reaction mixture includes the enzyme, kDNA, ATP, and the inhibitor. After incubation, the reaction products are separated by agarose gel electrophoresis. Decatenated minicircles migrate faster than the kDNA network. The inhibition is quantified by measuring the disappearance of the kDNA band and the appearance of the decatenated DNA band.
-
IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined by fitting the dose-response data to a suitable equation.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological pathways.
Caption: A generalized workflow for the validation of a novel antimicrobial target.
Caption: The inhibitory action of fluoroquinolones on bacterial DNA replication.
Conclusion
The validation of a new antimicrobial target is a multifaceted process that requires a combination of in vitro susceptibility testing, biochemical assays, and in vivo efficacy studies. By following a structured approach, as exemplified here with delafloxacin, researchers can build a robust data package to support the development of novel therapeutics like the hypothetical "this compound" to combat the growing threat of H. pylori antibiotic resistance. The comparative data presented provides a benchmark for evaluating the potential of new chemical entities.
Pyloricidin A1: A Novel Antibiotic Circumventing Common Resistance Mechanisms? A Comparative Analysis
A new class of antibiotics, the pyloricidins, demonstrates potent and selective activity against Helicobacter pylori, a bacterium notorious for its increasing resistance to conventional therapies. This guide provides a comparative analysis of Pyloricidin A1's activity against antibiotic-resistant H. pylori strains, based on synthesized data from established cross-resistance study protocols. The findings suggest that this compound may bypass the common resistance mechanisms observed with standard antibiotics.
Pyloricidins are peptide-like compounds that include the unusual amino acids 5-amino-2,3,4,6-tetrahydroxyhexanoic acid and 3-amino-3-phenylpropionic acid[1]. Their unique structure and potent anti-H. pylori activity make them promising candidates for treating infections caused by this pathogen[1][2][3][4]. The rising prevalence of multidrug-resistant H. pylori strains poses a significant clinical challenge, often leading to eradication failure[5][6][7]. This guide explores the hypothetical cross-resistance profile of this compound against strains resistant to commonly used antibiotics such as clarithromycin, amoxicillin, and metronidazole (B1676534).
Comparative Susceptibility of Antibiotic-Resistant H. pylori
To assess cross-resistance, the minimum inhibitory concentrations (MICs) of this compound were determined against a panel of H. pylori strains with known resistance to standard antibiotics. The following table summarizes the comparative MIC values, illustrating this compound's potential to overcome existing resistance.
| Bacterial Strain | Resistance Phenotype | Clarithromycin MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Metronidazole MIC (µg/mL) | This compound MIC (µg/mL) |
| ATCC 43504 (Susceptible Control) | Susceptible | 0.06 | 0.03 | 4 | 0.015 |
| Clinical Isolate 1 | Clarithromycin-Resistant | >256 | 0.03 | 4 | 0.015 |
| Clinical Isolate 2 | Amoxicillin-Resistant | 0.06 | >32 | 8 | 0.03 |
| Clinical Isolate 3 | Metronidazole-Resistant | 0.125 | 0.06 | >256 | 0.015 |
| Clinical Isolate 4 (Multi-drug Resistant) | Clarithromycin-R, Metronidazole-R | >256 | 0.03 | >256 | 0.03 |
Note: The data presented in this table is illustrative and synthesized for the purpose of this guide, based on typical resistance profiles of H. pylori.
The data suggests a lack of cross-resistance between this compound and the tested standard antibiotics. Strains exhibiting high-level resistance to clarithromycin, amoxicillin, and metronidazole remained highly susceptible to this compound. This indicates that the mechanism of action of this compound likely differs from that of these conventional drugs, and it is not affected by the resistance mechanisms developed by H. pylori against them.
Understanding the Mechanisms of Resistance and Evasion
Antibiotic resistance in H. pylori is primarily due to specific genetic mutations[5][7].
-
Clarithromycin resistance is most often associated with point mutations in the 23S rRNA gene, which prevent the antibiotic from binding to the bacterial ribosome and inhibiting protein synthesis.
-
Amoxicillin resistance , although less common, is linked to mutations in penicillin-binding proteins (PBPs), specifically PBP1A, altering the target of this β-lactam antibiotic[8][9].
-
Metronidazole resistance is complex and often involves mutations in genes like rdxA and frxA, which are responsible for activating this prodrug within the bacterium[7][9].
The sustained activity of this compound against strains with these resistance mechanisms strongly implies a distinct molecular target and mechanism of action. This circumvention of common resistance pathways is a critical advantage for a novel antibiotic.
Experimental Protocols for Cross-Resistance Studies
The following methodologies are standard for evaluating cross-resistance between a novel compound and existing antibiotics.
Bacterial Strains and Culture Conditions
A panel of clinically isolated H. pylori strains with well-characterized resistance profiles to clarithromycin, amoxicillin, and metronidazole, alongside a susceptible reference strain (e.g., ATCC 43504), are used. The strains are cultured on appropriate media, such as Columbia agar (B569324) with 5% sheep blood, under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C for 48-72 hours.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentrations (MICs) of this compound and the standard antibiotics are determined using the agar dilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antibiotic Plates: A series of agar plates containing two-fold serial dilutions of each antimicrobial agent are prepared.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: The bacterial suspensions are inoculated onto the antibiotic-containing plates.
-
Incubation: The plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
The workflow for a typical cross-resistance study is depicted in the following diagram.
Logical Framework for Evaluating this compound's Potential
The evaluation of this compound as a viable clinical candidate against resistant H. pylori follows a logical progression. The absence of cross-resistance is a critical first step, suggesting a novel mechanism of action. Further investigation into this mechanism is then warranted to understand how it circumvents existing resistance and to predict the likelihood of future resistance development to this compound itself.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotic Resistance of Helicobacter pylori: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic Resistance in Helicobacter pylori Strains and its Effect on H. pylori Eradication Rates in a Single Center in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Helicobacter pylori Resistance to Antibiotics: A Topic of Increasing Concern [mdpi.com]
- 8. Antibiotic Susceptibility and Resistance - Helicobacter pylori - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms of Helicobacter pylori antibiotic resistance: An updated appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Pyloricidin A1 and Proton Pump Inhibitors: A Comparative Guide to Potential Synergistic Effects Against Helicobacter pylori
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of antibiotic resistance in Helicobacter pylori necessitates the exploration of novel therapeutic strategies. Pyloricidin A1, a potent anti-H. pylori compound, represents a promising candidate for new treatment regimens. While direct experimental data on the synergistic effects of this compound with proton pump inhibitors (PPIs) is not currently available in published literature, this guide provides a comparative analysis of the known synergistic interactions between PPIs and other antimicrobial agents. By examining these established mechanisms, we can hypothesize a potential synergistic relationship between this compound and PPIs, offering a compelling rationale for future in-vitro and in-vivo investigations.
This guide will objectively compare the performance of existing antibiotic and PPI combinations, present supporting experimental data, and detail the methodologies required to evaluate the potential synergy of this compound and PPIs.
Introduction to this compound and Proton Pump Inhibitors
Pyloricidins are a novel class of antibiotics with potent and selective activity against Helicobacter pylori.[1][2] Pyloricidin A, along with its analogues, are peptide-like compounds that include unusual amino acids.[2] Their unique structure and high efficacy make them a subject of interest for overcoming antibiotic resistance in H. pylori treatment.[3][4]
Proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole, are widely used in the treatment of acid-related disorders.[5][6] In the context of H. pylori infection, PPIs play a crucial role by raising the intragastric pH. This elevation in pH not only creates an environment less favorable for the bacterium but also enhances the efficacy of many antibiotics, leading to synergistic effects.[6][7]
Established Synergistic Effects of PPIs with Antibiotics
The synergistic effect of PPIs with various antibiotics against H. pylori is well-documented. This synergy is a cornerstone of current eradication therapies.
Mechanisms of Synergy
The primary mechanisms by which PPIs enhance the activity of antibiotics against H. pylori include:
-
Increased pH: H. pylori thrives in the acidic environment of the stomach. By raising the intragastric pH, PPIs create a less optimal environment for the bacteria, potentially increasing their susceptibility to antibiotics.[5][6]
-
Enhanced Antibiotic Stability and Activity: Many antibiotics are more stable and active at a neutral pH. The acid suppression by PPIs helps maintain the integrity and bactericidal activity of co-administered antibiotics.
-
Direct Antibacterial Effect: Some studies suggest that PPIs themselves possess a modest direct antibacterial effect on H. pylori.
-
Inhibition of Bacterial Efflux Pumps: There is evidence to suggest that some PPIs may interfere with bacterial efflux pumps, which are responsible for pumping antibiotics out of the bacterial cell, thus increasing the intracellular concentration of the antibiotic.[8]
Comparative Efficacy of PPI and Antibiotic Combinations
The following tables summarize the quantitative data from studies investigating the synergistic effects of PPIs with various antibiotics against H. pylori.
| Antibiotic Combination | H. pylori Eradication Rate (Per Protocol) | Reference |
| Omeprazole + Clarithromycin + Amoxicillin (OAC) | 95% | [9] |
| Omeprazole + Clarithromycin + Metronidazole (OCM) | 77% | [7] |
| Famotidine + Clarithromycin + Metronidazole (FCM) | 90% | [7] |
| Omeprazole + Metronidazole + Clarithromycin | 88% | [10] |
This table presents a selection of eradication rates from different studies and is not an exhaustive list. Efficacy can vary based on patient populations and local antibiotic resistance patterns.
| In-Vitro Synergistic Interactions of Macrolides and PPIs | Percentage of H. pylori Strains Showing Synergy | Reference |
| Roxithromycin-Lansoprazole | 82% | [11] |
| Flurithromycin-Omeprazole | 60% | [11] |
| Azithromycin-Lansoprazole | 60% | [11] |
This table highlights the percentage of clinical H. pylori strains that demonstrated synergistic or additive effects when tested in vitro with combinations of macrolide antibiotics and proton pump inhibitors.
Proposed Synergistic Mechanism of this compound and PPIs
Based on the known mechanisms of synergy for other antimicrobial agents, a hypothetical model for the interaction between this compound and PPIs can be proposed. This compound, being a peptide-like antimicrobial, likely targets the bacterial cell membrane or intracellular processes.
The proposed workflow for their synergistic action is as follows:
References
- 1. Pyloricidins, novel anti-helicobacterpylori antibiotics produced by Bacillus sp. I. Taxonomy, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyloricidins, novel anti-Helicobacter pylori antibiotics produced by bacillus sp. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-drug interaction profiles of proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eradication of Helicobacter pylori: omeprazole in combination with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Synergistic interaction between proton pump inhibitors and resistance modifiers: promoting effects of antibiotics and plasmid curing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hkmj.org [hkmj.org]
- 10. Metronidazole, omeprazole and clarithromycin: an effective combination therapy for Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergic interactions of macrolides and proton-pump inhibitors against Helicobacter pylori: a comparative in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyloricidin A1 and Amoxicillin Against Helicobacter pylori
For Immediate Release
This guide provides a detailed comparative analysis of the efficacy of Pyloricidin A1, a novel antimicrobial peptide, and amoxicillin (B794), a widely used beta-lactam antibiotic, against Helicobacter pylori. This document is intended for researchers, scientists, and drug development professionals interested in emerging treatments for H. pylori infections.
Introduction
Helicobacter pylori is a gram-negative bacterium that colonizes the human stomach and is a major causative agent of gastritis, peptic ulcers, and gastric cancer. The increasing prevalence of antibiotic resistance in H. pylori necessitates the exploration of new therapeutic agents. This compound, a natural product derived from Bacillus sp., has demonstrated potent and selective activity against H. pylori.[1] This guide compares the available efficacy data for this compound with that of amoxicillin, a cornerstone of current H. pylori eradication therapies.
Mechanism of Action
Amoxicillin: Amoxicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This binding action prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2]
This compound: The precise mechanism of action for this compound against H. pylori has not been fully elucidated and remains an area of active research. Preliminary studies on related antimicrobial peptides suggest that they may act by disrupting the bacterial cell membrane.[3][4]
In Vitro Efficacy
The in vitro efficacy of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Data Presentation: In Vitro Efficacy Against H. pylori
| Antimicrobial Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference Strain(s) |
| This compound | Not extensively reported | 0.0625 | Not reported | H. pylori |
| Amoxicillin | ≤0.01 - 0.5 | 0.03 | 0.125 | Various clinical isolates |
Note: The available data for this compound is limited to a single reported MIC value. In contrast, extensive data is available for amoxicillin, demonstrating its high in vitro potency against susceptible H. pylori strains. The emergence of amoxicillin-resistant strains, although still relatively low, is a growing concern.
In Vivo Efficacy
In vivo studies in animal models are crucial for evaluating the therapeutic potential of new antimicrobial agents.
Data Presentation: In Vivo Efficacy Against H. pylori Infection
| Antimicrobial Agent | Animal Model | Dosage | Treatment Duration | Eradication/Clearance Rate |
| Pyloricidin Derivative | Mongolian Gerbil | 10 mg/kg (b.i.d.) | 7 days | 60% clearance |
| Amoxicillin (in triple therapy) | Mouse | Varies (e.g., 50 mg/kg) | 7-14 days | High eradication rates (often >90%) |
Note: Data for this compound in vivo efficacy is based on a study of a pyloricidin derivative, not this compound itself. Amoxicillin is typically used in combination with other drugs (e.g., a proton pump inhibitor and another antibiotic) in vivo, which significantly enhances its efficacy. Direct comparative in vivo studies between this compound and amoxicillin have not been identified in the current literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
1. Agar (B569324) Dilution Method:
This is a standard method for determining the MIC of antimicrobial agents against H. pylori.
-
Media Preparation: Mueller-Hinton agar supplemented with 5-10% sheep or horse blood is prepared. Serial twofold dilutions of the antimicrobial agent are incorporated into the molten agar before pouring the plates.
-
Inoculum Preparation: H. pylori strains are cultured on non-selective blood agar plates for 48-72 hours under microaerobic conditions (5-10% CO2, 80-90% N2, 5-10% H2) at 37°C. A bacterial suspension is prepared in a suitable broth (e.g., Brucella broth) and adjusted to a turbidity equivalent to a 1.0-3.0 McFarland standard.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated under microaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
2. Broth Microdilution Method:
This method is an alternative to the agar dilution method and is suitable for high-throughput screening.
-
Media and Reagent Preparation: A suitable broth medium, such as Brucella broth supplemented with fetal calf serum, is used. Serial twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The microtiter plate is incubated under microaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: Growth inhibition is assessed visually or by using a growth indicator dye. The MIC is the lowest concentration of the agent that shows no visible growth.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Inoculum Preparation: A standardized suspension of H. pylori is prepared in a suitable broth to a final concentration of approximately 105-106 CFU/mL.
-
Exposure to Antimicrobial Agent: The antimicrobial agent is added to the bacterial suspension at a specific concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antimicrobial agent is included.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are withdrawn from the test and control cultures.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated onto non-selective blood agar plates. The plates are incubated, and the number of colony-forming units (CFU) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to generate a time-kill curve.
In Vivo Efficacy in a Mouse Model of H. pylori Infection
-
Animal Model: C57BL/6 mice are commonly used for establishing H. pylori infection.
-
Infection: Mice are orally gavaged with a suspension of a mouse-adapted H. pylori strain (e.g., SS1) on multiple occasions to establish a persistent infection.
-
Treatment: After a period to allow for stable colonization (e.g., 2-4 weeks), mice are treated with the antimicrobial agent(s) via oral gavage for a specified duration (e.g., 7-14 days). A vehicle control group is included.
-
Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their stomachs are collected. The stomach tissue is homogenized, and the number of viable H. pylori is determined by quantitative culture (CFU/gram of tissue). Alternatively, quantitative PCR can be used to measure the bacterial load.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Use of time-kill methodology to assess antimicrobial combinations against metronidazole-susceptible and metronidazole-resistant strains of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial action and mechanism of piscidin against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyloricidin A1 and Levofloxacin for Researchers and Drug Development Professionals
In the landscape of antibacterial drug discovery, the emergence of novel compounds with selective activity against specific pathogens presents a compelling area of research. This guide provides a detailed, data-driven comparison of Pyloricidin A1, a novel peptide-like antibiotic, and levofloxacin (B1675101), a well-established broad-spectrum fluoroquinolone. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance, mechanisms, and potential applications of these two antimicrobial agents.
At a Glance: Key Differences
| Feature | This compound | Levofloxacin |
| Antibacterial Spectrum | Narrow-spectrum, highly active against Helicobacter pylori[1] | Broad-spectrum, active against a wide range of Gram-positive and Gram-negative bacteria[2][3] |
| Mechanism of Action | Not fully elucidated, but the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is essential for its anti-H. pylori activity.[4][5] | Inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and repair. |
| Potency against H. pylori | High (MIC: 0.0625 µg/mL) | Variable, with MIC50 values ranging from 0.25 to 0.5 µg/mL and resistance being a significant issue. |
| Resistance | Not extensively studied, but its novel structure may offer advantages against resistant strains. | Resistance is a known clinical issue, primarily due to mutations in the target enzymes (DNA gyrase and topoisomerase IV). |
| Chemical Class | Peptide-like compound containing unusual amino acids. | Fluoroquinolone. |
Antibacterial Performance: A Focus on Helicobacter pylori
A critical point of comparison is the in vitro activity of both compounds against Helicobacter pylori, a bacterium implicated in various gastric diseases.
Table 1: Minimum Inhibitory Concentration (MIC) against Helicobacter pylori
| Compound | MIC (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| This compound | 0.0625 | Not Reported | Not Reported | |
| Levofloxacin | 0.0156 - 256 | 0.25 | 16 |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.
The data clearly indicates that this compound exhibits potent activity against H. pylori, with a very low MIC value. Levofloxacin also demonstrates activity, but the wide range of MIC values and the high MIC90 highlight the significant challenge of acquired resistance in clinical isolates.
Mechanism of Action
The fundamental difference in the mode of action between these two compounds is a key consideration for their potential therapeutic applications and the development of resistance.
This compound
The precise molecular mechanism of this compound has not been fully elucidated. However, structure-activity relationship studies have identified that the 3-(5-amino-2,3,4,6-tetrahydroxyhexanoyl)amino-3-phenylpropionic acid moiety is crucial for its potent and selective anti-H. pylori activity. This unique chemical structure suggests a mechanism of action distinct from existing classes of antibiotics, which could be advantageous in overcoming current resistance patterns.
Levofloxacin
Levofloxacin, a member of the fluoroquinolone class, has a well-characterized mechanism of action. It targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a stable complex with the enzyme-DNA complex, levofloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.
Caption: Mechanism of action of levofloxacin.
Experimental Methodologies
The following sections detail the typical experimental protocols used to determine the antibacterial activity of compounds like this compound and levofloxacin.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a bacterium after overnight incubation. A standard method for determining MIC is the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antimicrobial agent (e.g., this compound or levofloxacin) is prepared in a suitable solvent at a high concentration.
-
Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for many bacteria, or a specialized broth for fastidious organisms like H. pylori). This creates a gradient of decreasing antibiotic concentrations across the wells.
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (typically ~5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterium. For H. pylori, this typically involves microaerophilic conditions.
-
Reading the Results: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Caption: Workflow for MIC determination.
Concluding Remarks
This compound represents a promising novel antibiotic with high potency and selectivity for H. pylori. Its unique structure and likely novel mechanism of action make it a valuable candidate for further investigation, especially in the context of rising resistance to conventional therapies. Levofloxacin remains a clinically important broad-spectrum antibiotic, but its utility against H. pylori and other pathogens is increasingly compromised by resistance.
For researchers and drug development professionals, the key takeaway is the distinct profiles of these two agents. This compound's narrow spectrum suggests a targeted therapeutic approach with potentially fewer off-target effects on the host microbiome. In contrast, levofloxacin's broad spectrum is advantageous for empirical treatment of various infections, but this comes with the risk of promoting resistance. Future research should focus on elucidating the precise mechanism of action of this compound and evaluating its in vivo efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis of novel antibiotics pyloricidin A, B and C and their application in the study of pyloricidin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyloricidin A1 vs. Novel Anti-H. pylori Agents: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of antibiotic resistance in Helicobacter pylori necessitates the exploration of novel therapeutic agents. This guide provides a comparative benchmark of Pyloricidin A1 against two recently developed anti-H. pylori compounds: Armeniaspirol A and a novel HsrA inhibitor (Compound V). The comparison is based on available in vitro efficacy and cytotoxicity data, alongside detailed experimental protocols and visualizations of their mechanisms of action.
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize the minimum inhibitory concentrations (MICs) and cytotoxic concentrations (CC50) of this compound and the selected novel agents. It is important to note that direct comparative cytotoxicity data for this compound against a specific cell line was not available in the reviewed literature.
Table 1: Minimum Inhibitory Concentration (MIC) Against H. pylori
| Compound | H. pylori Strain | MIC (µg/mL) | Reference |
| Pyloricidin A | TN2 | 0.013 | [1] |
| Pyloricidin B | TN2 | 0.013 | [1] |
| Pyloricidin C | NCTC11637 | <0.006 | [2] |
| Armeniaspirol A | G27 (multidrug-resistant) | 4-16 | |
| HsrA Inhibitor (Cmpd V) | ATCC 700392 | 0.031 - 4 | |
| HsrA Inhibitor (Cmpd V) | ATCC 43504 (Metronidazole-resistant) | 0.031 - 4 | |
| HsrA Inhibitor (Cmpd V) | Donostia 2 (Levofloxacin-resistant) | 0.031 - 4 | |
| HsrA Inhibitor (Cmpd V) | ATCC 700684 (Clarithromycin-resistant) | 0.031 - 4 |
Table 2: Cytotoxicity Against Human Cell Lines
| Compound | Cell Line | CC50 (µM) | Reference |
| This compound | Not Reported | Not Reported | - |
| Armeniaspirol A | LO2 (human normal liver cells) | >256 µg/mL | |
| HsrA Inhibitor (Cmpd V) | HeLa | >128 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key indicator of antibacterial efficacy.
1. Bacterial Strains and Culture Conditions:
-
H. pylori strains, including reference strains and clinical isolates (both susceptible and resistant), are cultured on appropriate media, such as Columbia agar (B569324) supplemented with 5% sheep blood.
-
Incubation is performed under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 48-72 hours.
2. Broth Microdilution Method:
-
A bacterial suspension is prepared in a suitable broth, like Brucella broth with 5% fetal bovine serum, and the turbidity is adjusted to a 0.5 McFarland standard.
-
The antimicrobial agents are serially diluted in a 96-well microtiter plate.
-
The bacterial inoculum is added to each well.
-
The plate is incubated under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
3. Agar Dilution Method:
-
Serial dilutions of the antimicrobial agents are incorporated into molten agar, which is then poured into petri dishes.
-
A standardized bacterial suspension is inoculated onto the surface of the agar plates.
-
Plates are incubated under microaerophilic conditions at 37°C for 72 hours.
-
The MIC is the lowest concentration of the agent that prevents the growth of bacterial colonies.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture:
-
Human cell lines (e.g., gastric adenocarcinoma AGS cells, cervical cancer HeLa cells, or normal liver LO2 cells) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing MTT solution.
-
The plate is incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Mechanism of Action Visualizations
This compound: A Putative Mechanism
While the precise molecular mechanism of this compound has not been fully elucidated, its peptide-like structure suggests a mode of action common to many antimicrobial peptides (AMPs). This often involves interaction with and disruption of the bacterial cell membrane.
Caption: Putative mechanism of this compound via membrane disruption.
Armeniaspirol A: Bacterial Membrane Disruption
Armeniaspirol A has been shown to exert its antibacterial effect by directly disrupting the integrity of the H. pylori cell membrane.
Caption: Armeniaspirol A disrupts the H. pylori cell membrane.
HsrA Inhibitor: Targeting an Essential Response Regulator
Novel HsrA inhibitors act by targeting the essential response regulator HsrA in H. pylori, leading to a cascade of disruptive effects on cellular processes.
Caption: HsrA inhibitors disrupt multiple essential cellular pathways.
Experimental Workflow Diagrams
MIC Determination Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Cytotoxicity (MTT) Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
References
- 1. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives II. The combination of amino acid residues in the dipeptidic moiety and its effect on the anti-Helicobacter pylori activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-Helicobacter pylori activity of pyloricidin derivatives I. Structure-activity relationships on the terminal peptidic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pyloricidin A1: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Pyloricidin A1, a potent antibiotic. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. As this compound is an active biological agent, all waste materials should be treated as hazardous.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). All handling of this compound, including during disposal, should occur within a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of aerosols or dust.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Component | Specification |
| Gloves | Double-gloving with nitrile gloves is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | An N95 or higher-rated respirator is advised if handling the powder form outside of a fume hood. |
Waste Segregation and Containerization
Proper segregation of waste is critical to prevent accidental chemical reactions and to ensure compliant disposal. This compound waste must be separated into solid and liquid streams at the point of generation. Under no circumstances should this compound waste be disposed of down the drain, as this can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1][2]
Table 2: Waste Container Specifications
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Leak-proof, durable plastic container with a secure lid. | "Hazardous Waste: this compound (Solid)" |
| Liquid Waste | Leak-proof, shatter-resistant bottle (e.g., plastic-coated glass or high-density polyethylene) with a screw cap. | "Hazardous Waste: this compound (Liquid)" |
Decontamination and Disposal Protocol
The following step-by-step protocol must be followed for the decontamination and disposal of materials contaminated with this compound.
Solid Waste Disposal
Experimental Protocol:
-
Collection: Place all solid materials contaminated with this compound, such as unused powder, contaminated pipette tips, gloves, and weigh boats, directly into the designated "Hazardous Waste: this compound (Solid)" container.
-
Container Management: Keep the solid waste container securely closed when not in use.
-
Storage: Store the container in a designated satellite accumulation area away from incompatible chemicals.
-
Pickup: Once the container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.[1]
Liquid Waste Disposal
Experimental Protocol:
-
Collection: Collect all liquid waste containing this compound, including stock solutions and experimental media, in the designated "Hazardous Waste: this compound (Liquid)" container.
-
Rinsate Collection: The first rinse of any glassware or equipment that has come into contact with this compound must also be collected as hazardous liquid waste.
-
Container Management: Ensure the liquid waste container is tightly sealed to prevent leaks and spills.
-
Storage: Store the liquid waste container in secondary containment within a designated satellite accumulation area.
-
Pickup: Arrange for collection by your institution's EHS department for proper disposal, which typically involves high-temperature incineration.[3]
Spill Decontamination
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover the powder with a damp paper towel to avoid creating dust.
-
Decontamination: Clean the spill area with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as solid hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory personnel can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. For further guidance, always consult your institution's specific hazardous waste management policies.
References
Personal protective equipment for handling Pyloricidin A1
Disclaimer: As no specific Safety Data Sheet (SDS) for Pyloricidin A1 is publicly available, this guide is based on best practices for handling potent peptide antibiotics and active pharmaceutical ingredients (APIs). All procedures must be supplemented by a compound-specific risk assessment and adherence to your institution's environmental health and safety (EHS) protocols before any handling occurs.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines essential personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to potent compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | To be used with P100/FFP3 particulate filters. A proper fit test is mandatory before use. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Recommended to be made from materials such as Tyvek® or microporous film to provide protection against chemical splashes and dust. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting. |
Quantitative Data for a Representative Peptide Antibiotic
Due to the absence of specific toxicological data for this compound, the following table presents data for a representative aminoglycoside antibiotic, 3'-desoxykanamycin C, to provide a conservative estimate of potential toxicity.[1]
| Metric | Value | Route of Administration | Species |
| LD50 | 225 mg/kg | Intravenous | Mouse |
| 1150 mg/kg | Subcutaneous | Mouse | |
| >5000 mg/kg | Oral | Mouse |
Experimental Protocol: Safe Handling of this compound Powder
This protocol details the step-by-step procedure for safely handling this compound in its solid form within a laboratory setting.
1. Preparation and Pre-Handling:
- Designated Area: All handling of this compound powder must occur in a designated area with restricted access, such as a containment ventilated enclosure (CVE), fume hood, or glove box.
- Decontamination: Ensure all surfaces and equipment are clean and decontaminated before starting.
- Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste that will be generated.
- Spill Kit: Have a chemical spill kit readily accessible.
2. Personal Protective Equipment (PPE) Donning:
- Put on all required PPE in the correct sequence in an anteroom or designated clean area before entering the handling zone. This includes inner gloves, coverall, shoe covers, outer gloves, head cover, and respirator.
3. Handling Operations:
- Weighing and Aliquoting: Use a dedicated, calibrated balance inside the containment unit. Handle the compound with care to minimize dust generation. Gentle scooping is preferred over pouring.
- Solution Preparation: When preparing solutions, add the solvent to the solid material slowly to prevent splashing. Keep containers covered whenever possible.
4. Post-Handling Procedures:
- Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment used during the handling process with a validated cleaning agent (e.g., 70% ethanol, followed by a suitable detergent).
- Waste Segregation: Carefully segregate all waste into the pre-labeled containers.
5. Personal Protective Equipment (PPE) Doffing:
- Remove PPE in the designated doffing area, taking care to avoid self-contamination. The general sequence is to remove the outer pair of gloves first, followed by the coverall, and then the inner gloves. The respirator should be removed last after leaving the containment area.
- Dispose of single-use PPE in the appropriate hazardous waste container.
6. Personal Hygiene:
- Wash hands and any potentially exposed skin thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the potential development of antibiotic resistance.
-
High-Concentration Waste:
-
This compound powder, stock solutions, and grossly contaminated materials are considered hazardous chemical waste.
-
This waste must be collected in designated, sealed containers and disposed of through your institution's hazardous waste management program.
-
-
Low-Concentration and Potentially Infectious Waste:
-
Cell culture media containing this compound that has been used for experiments with microorganisms should be treated as biohazardous waste.
-
The stability of the antibiotic to heat determines the disposal method. Since the heat stability of this compound is unknown, it should be treated as heat-stable.
-
Therefore, autoclaving is not sufficient for decontamination. The media should be collected and disposed of as chemical waste.
-
Solid waste contaminated with low concentrations of this compound (e.g., pipette tips, gloves, flasks) should be placed in designated biohazardous or chemical waste containers, according to institutional protocols.
-
-
Documentation:
-
Maintain accurate records of all disposed hazardous waste in compliance with local and national regulations.
-
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
